Oxotremorine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAJTLKVREZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199004 | |
| Record name | Tremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-73-0 | |
| Record name | 1,1′-(2-Butyne-1,4-diyl)bis[pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tremorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tremorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREMORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U817VZ1URQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxotremorine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a synthetic tertiary amine, is a potent and non-selective agonist of muscarinic acetylcholine receptors (mAChRs). Its ability to cross the blood-brain barrier has made it an invaluable research tool for investigating the role of the central cholinergic system in various physiological and pathological processes, including learning, memory, and motor control. This technical guide provides a comprehensive overview of this compound's mechanism of action at the five muscarinic receptor subtypes (M1-M5), detailing its binding affinities, functional efficacies, and the intracellular signaling pathways it modulates.
Core Mechanism of Action
This compound mimics the action of the endogenous neurotransmitter acetylcholine by binding to and activating all five subtypes of muscarinic receptors. These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system and various functions within the central nervous system. The five subtypes are broadly classified based on their primary G protein-coupling preference:
-
M1, M3, and M5 receptors typically couple to Gαq/11 proteins.
-
M2 and M4 receptors preferentially couple to Gαi/o proteins.
Activation of these distinct G protein pathways by this compound initiates a cascade of intracellular events, leading to diverse physiological responses.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's binding affinity and functional potency at the five human muscarinic receptor subtypes. It is important to note that specific Ki values for this compound at each individual cloned human muscarinic receptor subtype are not consistently reported in publicly available literature. The data presented are compiled from various studies and experimental systems, which may contribute to variability.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| M1 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |
| M2 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |
| M3 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |
| M4 | [3H]N-methylscopolamine | Mouse cerebral cortex | 110 | 6.96 | [1] |
| M5 | Data not available | Data not available | - | - |
Note: The provided Ki value is for the displacement of [3H]N-methylscopolamine from a mixed receptor population in mouse cerebral cortex and may not represent the precise affinity for each individual human receptor subtype.
Table 2: Functional Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | pEC50 | Reference |
| M1 | Calcium Flux | Nomad CHRM1 Cell Line | 917 | 6.04 | [2] |
| M2 | Calcium Current Inhibition | NG 108-15 hybrid cells | 140 (this compound-M) | 6.85 | [3] |
| M3 | Calcium Flux | HiTSeeker CHRM3 Cell Line | 41.1 | 7.39 | [4] |
| M4 | Calcium Mobilization (Gα15) | CHO-K1/M4/Gα15 cells | 88.7 (this compound-M) | 7.05 | [4] |
| M5 | Dopamine Release Modulation | Mouse Striatum | - | - | [5] |
Note: EC50 values can vary significantly depending on the specific functional assay, cell line, and receptor expression levels.
Signaling Pathways Modulated by this compound
The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype.
M1, M3, and M5 Receptor Signaling (Gαq/11 Pathway)
Upon binding of this compound to M1, M3, or M5 receptors, the associated Gαq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.
M2 and M4 Receptor Signaling (Gαi/o Pathway)
Activation of M2 and M4 receptors by this compound leads to the activation of the inhibitory Gαi/o protein. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gαi/o protein can directly modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition, and inhibition of voltage-gated calcium channels.
β-Arrestin Recruitment
In addition to G protein-mediated signaling, agonist binding to muscarinic receptors, including by this compound, can lead to the recruitment of β-arrestins. This process is typically initiated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. β-arrestins then bind to the phosphorylated receptor, leading to several consequences:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, thus attenuating the primary signaling pathway.
-
Internalization: β-arrestins act as adaptor proteins, linking the receptor to the endocytic machinery (e.g., clathrin), which results in the removal of the receptor from the cell surface.
-
Signal Transduction: β-arrestins can also act as signal transducers themselves by scaffolding various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of cellular signaling.
The extent to which this compound promotes β-arrestin-mediated signaling at each muscarinic receptor subtype is an area of active research and may contribute to the nuanced physiological effects of this compound.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, this compound, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central and Peripheral Effects of Oxotremorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxotremorine is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist that has been instrumental as a research tool for decades. Its ability to cross the blood-brain barrier allows for the comprehensive study of both central and peripheral cholinergic effects. This document provides a detailed examination of the physiological and pharmacological actions of this compound, summarizing its effects on the central nervous system and peripheral organs. We present quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.
Introduction and Mechanism of Action
This compound is a synthetic tertiary amine that mimics the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] Unlike acetylcholine, it is not degraded by acetylcholinesterase, leading to a longer duration of action. Its lipophilic nature enables it to readily cross the blood-brain barrier, making it a powerful agent for investigating the central effects of muscarinic receptor activation.
Its N-methyl quaternary derivative, this compound-M (Oxo-M), does not cross the blood-brain barrier and is therefore used experimentally to isolate and study peripheral muscarinic effects.[2] While primarily a muscarinic agonist, some studies suggest that this compound-M can also directly potentiate NMDA receptors and may have actions at nicotinic acetylcholine receptors, indicating a broader, though less characterized, pharmacological profile.[3][4]
The five mAChR subtypes are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades:
-
M1, M3, M5 Receptors: Couple primarily through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5][6]
-
M2, M4 Receptors: Couple through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of these G-proteins can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]
Signaling Pathways
The activation of distinct G-protein families by this compound underlies its diverse physiological effects. The following diagrams illustrate the canonical signaling pathways initiated by this compound at Gq/11- and Gi/o-coupled muscarinic receptors.
References
- 1. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing Oxotremorine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of oxotremorine, a key pharmacological tool for inducing and studying Parkinson's disease (PD)-like symptoms in preclinical models. We will delve into its mechanism of action, detailed experimental protocols, and the interpretation of quantitative data, offering a robust framework for researchers in the field of neurodegenerative disease and drug discovery.
Introduction: The Role of this compound in Parkinson's Research
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, disrupting the delicate balance between dopamine and acetylcholine and resulting in the cardinal motor symptoms of PD: tremor, rigidity, bradykinesia, and postural instability. Animal models are indispensable for understanding PD pathophysiology and for the preclinical screening of potential therapeutic agents.[1]
This compound is a potent, centrally acting, selective muscarinic acetylcholine receptor agonist.[2][3] By stimulating these receptors, it mimics the cholinergic hyperactivity seen in the parkinsonian brain, reliably inducing symptoms such as tremor, ataxia, and spasticity in rodents.[2][3] This makes it an invaluable tool for creating acute, reversible models of parkinsonism, allowing for the rapid in vivo screening of compounds with potential anti-parkinsonian activity.[4][5][6]
Mechanism of Action: Cholinergic Dominance in the Basal Ganglia
This compound exerts its effects by non-selectively activating all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][7] In the context of Parkinson's disease models, its action on the M1 and M4 receptors within the basal ganglia is of particular importance.[8]
The motor symptoms of Parkinson's disease are largely attributed to an imbalance in the direct and indirect pathways of the basal ganglia, which are modulated by dopamine and acetylcholine.
-
Dopamine's Role: Dopamine, released from nigrostriatal neurons, typically excites the 'Go' (direct) pathway via D1 receptors and inhibits the 'No-Go' (indirect) pathway via D2 receptors, facilitating movement.
-
Acetylcholine's Role: Cholinergic interneurons in the striatum act in opposition, inhibiting the direct pathway and exciting the indirect pathway, thus suppressing movement.
In Parkinson's disease, the loss of dopamine leads to a state of relative cholinergic dominance. This compound pharmacologically reproduces this dominance by directly stimulating muscarinic receptors on striatal medium spiny neurons, leading to an over-inhibition of movement and the induction of tremor.
Caption: Simplified signaling pathway of this compound in the basal ganglia.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in preclinical models, derived from published literature.
Table 1: this compound Dosage for Inducing Parkinson's-like Symptoms
| Animal Model | Route of Admin. | Dose Range | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Mouse | Subcutaneous (SC) | > 50 µg/kg | Threshold for tremor induction | [9] |
| Mouse | Subcutaneous (SC) | 0.5 mg/kg | Induction of severe tremor for antagonist studies | [10] |
| Mouse | Intraperitoneal (IP) | 0.001 - 0.01 mg | Effects on repetitive behaviors (marble burying, grooming) | [11][12] |
| Rat | Subcutaneous (SC) | > 150 µg/kg | Threshold for tremor induction | [9] |
| Rat | Subcutaneous (SC) | 50 µg | Tremor induction (in conjunction with Tremorine) | [13] |
| Rat | Intraperitoneal (IP) | 0.1 - 0.8 mg/kg | Effects on sexual behavior (methscopolamine pretreated) |[14] |
Table 2: Pharmacological Modulation of this compound-Induced Tremor in Rats
| Modulating Agent | Class | Dose | Effect on this compound Tremor | Reference(s) |
|---|---|---|---|---|
| Propranolol | Non-selective beta-antagonist | Dose-dependent | Suppression | [15] |
| ICI 118,551 | Beta 2-selective antagonist | Dose-dependent | Reduction | [15] |
| Metoprolol | Beta 1-selective antagonist | N/A | No effect | [15] |
| Clenbuterol | Beta 2-agonist | Dose-dependent | Enhancement | [15] |
| Alaproclate | 5-HT uptake inhibitor | Dose-dependent | Enhancement | [9] |
| Atropine | Muscarinic antagonist | N/A | Complete block | [9] |
| Metitepine | Serotonin receptor antagonist | N/A | Block of alaproclate enhancement |[9] |
Detailed Experimental Protocols
Protocol 1: this compound-Induced Tremor Antagonism in Mice
This protocol is a standard method for screening potential anti-parkinsonian drugs by assessing their ability to counteract this compound-induced tremors.[4][10]
Materials:
-
Male mice (e.g., C57BL/6J or Swiss Webster), 20-25g
-
This compound sesquifumarate
-
Test agent (potential anti-parkinsonian drug)
-
Vehicle for test agent (e.g., saline, DMSO)
-
0.9% Saline solution
-
Observation cages (e.g., individual shoebox cages)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Test Agent Administration: Administer the test agent or its vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). A typical pretreatment time is 15-30 minutes.[10][11]
-
This compound Administration: Inject this compound sesquifumarate (e.g., 0.5 mg/kg) subcutaneously (s.c.) at the nape of the neck.[10]
-
Observation: Immediately place each mouse in an individual observation cage.
-
Tremor Scoring: At fixed time points post-oxotremorine injection (e.g., 5, 10, and 15 minutes), observe each mouse for the severity of tremor.[10] A common scoring system is:
-
0: No tremor
-
1: Slight tremor, localized
-
2: Moderate tremor, involving the whole body
-
3: Severe, continuous tremor with ataxia
-
-
Data Analysis: Sum the tremor scores for each mouse across all time points to get a "Total Tremor Score".[10] Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the scores of the vehicle-treated group with the test agent-treated groups. A significant reduction in the Total Tremor Score indicates potential anti-parkinsonian activity.
Caption: Experimental workflow for the this compound-induced tremor model.
Protocol 2: Assessment of Repetitive Behaviors in Mice
This compound can also modulate repetitive behaviors, which have relevance to non-motor symptoms. This protocol, adapted from studies on mouse models of autism, can be applied to PD research.[11][12]
A. Marble Burying Test:
-
Prepare a standard mouse cage with 5 cm of clean bedding.
-
Evenly space 20 small glass marbles on the surface of the bedding.
-
Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[11]
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of marbles buried indicates a decrease in repetitive/compulsive-like behavior.
B. Self-Grooming Test:
-
Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[11]
-
Place the mouse in a clean, empty cage without bedding to prevent distraction.
-
Allow a 10-minute habituation period.
-
Following habituation, record the mouse's behavior for 10 minutes.
-
Measure the cumulative time spent grooming (including face washing, body licking, and scratching).
-
A decrease in grooming time suggests an effect on repetitive motor patterns.
Advanced Applications and Considerations
Biochemical Analysis: Following behavioral testing in this compound-treated animals, brain tissue can be collected for biochemical analysis. In models where parkinsonism is first induced by a neurotoxin like 6-hydroxydopamine (6-OHDA), this compound can be used as a provocative agent.[16] Subsequent analysis can include measuring dopamine and its metabolites in the striatum via HPLC to correlate neurochemical changes with behavioral responses.
Histological Examination: Histological techniques are crucial for validating PD models.[1][17] While this compound itself does not cause the neurodegeneration characteristic of PD, it is used within neurotoxicant models (e.g., MPTP, 6-OHDA) where cell loss is a primary endpoint.[18] Techniques such as tyrosine hydroxylase (TH) immunohistochemistry can be used to quantify the loss of dopaminergic neurons in the substantia nigra.[18]
Electrophysiology: The effects of this compound on neuronal activity can be directly measured using in vivo or in vitro electrophysiology. Recordings from neurons in the substantia nigra pars compacta or striatum can reveal how cholinergic stimulation alters firing patterns, providing a cellular-level understanding of the tremorogenic effects.[19]
Caption: Logical relationship of this compound's effects in PD models.
Conclusion
This compound remains a cornerstone tool in Parkinson's disease research. Its ability to acutely and reversibly induce parkinsonian-like tremors provides a high-throughput, reliable, and cost-effective model for the initial screening and validation of novel anti-cholinergic and other anti-parkinsonian therapies. By understanding its mechanism of action and employing standardized, quantitative protocols, researchers can effectively leverage the this compound model to accelerate the discovery of new treatments for Parkinson's disease.
References
- 1. med.minia.edu.eg [med.minia.edu.eg]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Screening of antiparkinsonian agents | PPT [slideshare.net]
- 5. scilit.com [scilit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Central muscarinic receptors and male rat sexual behavior: facilitation by this compound but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of this compound-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound after nigrostriatal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Oxotremorine in Alzheimer's Disease Research: A Technical Guide
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating a deep and nuanced understanding of its underlying pathophysiology to develop effective therapeutic strategies. The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in AD, has been a cornerstone of research for decades.[1] Within this framework, muscarinic acetylcholine receptors (mAChRs) have emerged as a key therapeutic target. Oxotremorine, a non-selective muscarinic receptor agonist, has been an invaluable pharmacological tool in the exploration of the cholinergic system's role in AD. This technical guide provides an in-depth overview of the use of this compound in AD research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols and signaling pathway visualizations for researchers, scientists, and drug development professionals.
Introduction: The Cholinergic Hypothesis and Muscarinic Agonism
The cholinergic system is critically involved in cognitive processes such as learning and memory.[1] In Alzheimer's disease, there is a marked degeneration of cholinergic neurons and a reduction in acetylcholine (ACh) levels in the brain, which correlates with the severity of cognitive impairment.[1] Early therapeutic strategies focused on inhibiting acetylcholinesterase (AChE) to increase the synaptic availability of ACh. However, the efficacy of AChE inhibitors is often limited and can diminish as the disease progresses.
An alternative and complementary approach is the direct stimulation of postsynaptic muscarinic acetylcholine receptors. There are five subtypes of mAChRs (M1-M5), all of which are G protein-coupled receptors. The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, activating phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase.[2] The M1 receptor subtype, in particular, is highly expressed in the hippocampus and cortex, brain regions essential for cognitive function, making it a prime target for therapeutic intervention in AD.[2]
This compound and its methylated analog, this compound-M, are potent, non-selective full agonists at all five muscarinic receptor subtypes.[3] As a tertiary amine, this compound can cross the blood-brain barrier, allowing for the investigation of its central effects.[3] In contrast, the quaternary amine this compound-M has limited central nervous system penetration and is primarily used in in vitro studies or to investigate peripheral effects.[3] This guide will focus on the application of both compounds in elucidating the role of muscarinic receptor activation in the context of AD pathology and cognitive function.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors. Its non-selective nature means it stimulates all five subtypes, leading to a broad range of physiological responses. In the context of Alzheimer's disease research, the activation of the M1 receptor is of particular interest due to its potential to mitigate key aspects of the disease's pathology.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is predominantly coupled to the Gq/11 protein.[2] Upon activation by an agonist such as this compound, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1_Receptor [label="M1 Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca2+", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sAPPalpha [label="sAPPα\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_secretase [label="α-secretase", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LTP [label="Long-Term\nPotentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tau [label="Tau", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pTau [label="Hyperphosphorylated\nTau", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> M1_Receptor [label="binds"]; M1_Receptor -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor"]; ER -> Ca2 [label="releases"]; DAG -> PKC [label="activates"]; Ca2 -> PKC [label="activates"]; PKC -> alpha_secretase [label="activates"]; alpha_secretase -> sAPPalpha [label="promotes cleavage to"]; PKC -> NMDA_R [label="phosphorylates"]; NMDA_R -> LTP [label="enhances"]; PKC -> GSK3b [label="inhibits"]; GSK3b -> Tau [label="phosphorylates"]; Tau -> pTau;
{rank=same; this compound; M1_Receptor;} {rank=same; Gq11; PLC;} {rank=same; PIP2; IP3; DAG;} {rank=same; ER; Ca2; PKC;} {rank=same; alpha_secretase; NMDA_R; GSK3b;} {rank=same; sAPPalpha; LTP; Tau;} {rank=same; pTau;}
}
Activation of this pathway is linked to several neuroprotective effects relevant to Alzheimer's disease:
-
Promotion of Non-Amyloidogenic APP Processing: Activation of PKC has been shown to stimulate the activity of α-secretase, the enzyme responsible for cleaving amyloid precursor protein (APP) within the amyloid-beta (Aβ) sequence.[4] This cleavage produces the soluble and neuroprotective sAPPα fragment and prevents the formation of the neurotoxic Aβ peptide, which is a hallmark of AD.[5]
-
Modulation of Tau Phosphorylation: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. PKC can inhibit GSK-3β activity, thereby potentially reducing tau pathology.[6]
-
Enhancement of Synaptic Plasticity: M1 receptor activation and subsequent PKC activation can potentiate N-methyl-D-aspartate (NMDA) receptor function.[7][8] This modulation is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7][8]
M2 Muscarinic Autoreceptor Signaling
This compound also acts on M2 muscarinic receptors, which often function as presynaptic autoreceptors on cholinergic neurons. Activation of these Gi/o-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of further acetylcholine release. This negative feedback mechanism is an important consideration in interpreting the effects of non-selective muscarinic agonists.
Quantitative Data from Preclinical Research
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and this compound-M in models of Alzheimer's disease.
Table 1: Binding Affinities of Muscarinic Ligands
| Compound | Receptor Subtype(s) | Preparation | Ki or Kd | Reference |
| [3H]this compound-M | Muscarinic (high affinity) | Rat forebrain membranes | Kd1 = 2.5 ± 0.1 nM | [9] |
| [3H]this compound-M | Muscarinic (low affinity) | Rat forebrain membranes | Kd2 = 9.0 ± 4.9 µM | [9] |
| [3H]this compound-M | Muscarinic | Rat heart membranes | High affinity site only | [10] |
Table 2: In Vitro Efficacy of this compound in a Cellular Model of AD
| Cell Line | AD-Related Insult | This compound-M Concentration | Effect | Reference |
| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Increased cell survival | [11] |
| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Increased neurite length | [11] |
| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Counteracted DNA fragmentation | [11] |
| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Blocked oxidative stress | [11] |
| Differentiated SH-SY5Y | Aβ1-42 (600 nM) | 10 µM | Prevented mitochondrial dysfunction | [11] |
Table 3: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Task | This compound Dose (Route) | Effect | Reference |
| Rats with nbM lesions | Passive Avoidance | 0.1 mg/kg (s.c.) | Ineffective alone, enhanced retention when combined with clonidine | [12] |
| Rats with kianic acid-induced cortical lesions | Passive Avoidance | Not specified | Reversed impairment in retention | [13] |
| Chronically stressed rats | Forced Swim Test | Not specified | Ameliorated depression-like behavior | [14] |
| Chronically stressed rats | Sucrose Consumption Test | Not specified | Ameliorated depression-like behavior | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in Alzheimer's disease research.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound-M against amyloid-beta-induced toxicity in a human neuroblastoma cell line.
// Nodes start [label="Start: Culture SH-SY5Y cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Differentiate cells with retinoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_abeta [label="Prepare Aβ1-42 oligomers", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells:\n1. Control\n2. Aβ1-42 alone\n3. This compound-M + Aβ1-42\n4. This compound-M alone", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess endpoints", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; morphology [label="Neurite Outgrowth (Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis (TUNEL assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="Oxidative Stress (ROS dye)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Analyze and compare data", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> differentiate; differentiate -> treat; prepare_abeta -> treat; treat -> incubate; incubate -> assess; assess -> viability [label="e.g."]; assess -> morphology [label="e.g."]; assess -> apoptosis [label="e.g."]; assess -> ros [label="e.g."]; viability -> end; morphology -> end; apoptosis -> end; ros -> end; }
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Retinoic acid for differentiation
-
Aβ1-42 peptide
-
This compound-M
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagents for TUNEL assay, ROS detection, and immunocytochemistry
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for several days.
-
Aβ1-42 Preparation: Prepare oligomeric Aβ1-42 according to established protocols. This typically involves dissolving the peptide in a suitable solvent (e.g., HFIP), drying it, and then reconstituting it in culture medium to allow for aggregation.
-
Treatment: Plate the differentiated SH-SY5Y cells. Treat the cells with Aβ1-42 (e.g., 600 nM) in the presence or absence of this compound-M (e.g., 10 µM).[11] Include control groups with vehicle and this compound-M alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify the metabolic activity of the cells, which is an indicator of cell viability.
-
Neurite Outgrowth: Capture images of the cells and analyze neurite length and complexity using imaging software.
-
Apoptosis: Use a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent dye such as DCFDA.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the use of in vivo microdialysis to measure extracellular acetylcholine levels in the hippocampus of freely moving rodents following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the hippocampus. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF, typically containing an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine, at a low flow rate (e.g., 1-2 µL/min).[15]
-
Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of acetylcholine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for several hours to monitor the effect of this compound on acetylcholine release.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Morris Water Maze for Spatial Memory Assessment
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.
// Nodes start [label="Start: Habituate animal to testing room", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquisition [label="Acquisition Phase (e.g., 4-5 days)\n- Hidden platform\n- Multiple trials per day\n- Varying start positions", fillcolor="#FBBC05", fontcolor="#202124"]; drug_admin [label="Administer this compound or vehicle\n(e.g., 30 min before trials)", fillcolor="#34A853", fontcolor="#FFFFFF"]; probe_trial [label="Probe Trial (e.g., Day 6)\n- Platform removed\n- Single 60s trial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record and Analyze:\n- Escape latency\n- Path length\n- Time in target quadrant\n- Platform crossings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Compare performance between groups", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> acquisition; acquisition -> drug_admin [style=dotted, label="Daily"]; drug_admin -> acquisition; acquisition -> probe_trial [label="After acquisition"]; probe_trial -> record; record -> end; }
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Non-toxic substance to make the water opaque (e.g., tempera paint)
-
Video tracking system
-
This compound
Procedure:
-
Apparatus Setup: Fill the tank with water and make it opaque. Place a submerged escape platform in one quadrant of the tank. Use distal cues around the room for spatial navigation.
-
Acquisition Phase: For several consecutive days, conduct multiple training trials per day. In each trial, place the animal in the water at different starting positions and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform. Record the escape latency and path length with the video tracking system.
-
Drug Administration: Administer this compound or vehicle at a specified time before the daily training trials.
-
Probe Trial: 24 hours after the last training trial, remove the platform and place the animal in the tank for a single probe trial (e.g., 60 seconds).
-
Data Analysis: Analyze the video tracking data to determine the time spent in the target quadrant (where the platform was located), the number of times the animal crossed the platform's former location, escape latency, and path length. Compare the performance of the this compound-treated group to the control group.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices to assess the effect of this compound on LTP.
Materials:
-
Vibratome
-
Recording chamber
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Hippocampal Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow the slices to recover in a holding chamber with oxygenated aCSF for at least one hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: Bath-apply this compound at the desired concentration and continue baseline recording to observe any effects on basal synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Post-HFS Recording: Record fEPSPs for at least one hour after HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slopes to the pre-HFS baseline and compare the level of potentiation between control and this compound-treated slices.
Discussion and Future Directions
This compound has been a foundational tool in dissecting the role of the muscarinic cholinergic system in cognitive function and Alzheimer's disease pathology. Preclinical studies using this compound have provided strong evidence that activation of muscarinic receptors, particularly the M1 subtype, can exert neuroprotective effects and enhance cognitive performance in animal models. These effects are mediated through multiple downstream signaling pathways that converge on key aspects of AD pathology, including amyloid-beta production, tau phosphorylation, and synaptic plasticity.
However, the clinical translation of non-selective muscarinic agonists like this compound has been hampered by dose-limiting side effects, primarily due to the activation of peripheral M2 and M3 receptors. An early clinical trial with oral this compound in AD patients failed to show cognitive benefits and was associated with significant adverse events.[12] This highlights the critical need for the development of M1-selective agonists or positive allosteric modulators (PAMs) that can harness the therapeutic potential of M1 receptor activation while minimizing off-target effects.
Future research should continue to leverage this compound as a reference compound to validate new M1-selective agents. Furthermore, exploring the synergistic effects of M1 agonism with other therapeutic modalities, such as anti-amyloid or anti-tau therapies, could open new avenues for combination treatments for Alzheimer's disease. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the cholinergic system and developing novel therapeutics for this devastating neurodegenerative disease.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine receptors and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms [inis.iaea.org]
- 8. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of alpha- and beta-secretase activity by oxysterols: cerebrosterol stimulates processing of APP via the alpha-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and antioxidant properties of this compound-M, a non selective muscarinic acetylcholine receptors agonist, in cellular and animal models of Alzheimer disease [iris.unipa.it]
- 11. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal models of Alzheimer's disease: behavior, pharmacology, transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound treatment restores hippocampal neurogenesis and ameliorates depression-like behaviour in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Chemical structure and synthesis of Oxotremorine and its analogs
An In-depth Technical Guide on the Chemical Structure and Synthesis of Oxotremorine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of this compound and its key analogs. This compound, a potent and selective muscarinic acetylcholine receptor agonist, serves as a critical pharmacological tool for studying the cholinergic system.[1][2] Its analogs have been developed to explore structure-activity relationships and to achieve greater receptor subtype selectivity, offering potential therapeutic applications for various neurological disorders.[3]
Chemical Structure of this compound and Key Analogs
This compound is chemically known as 1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone.[4] Its structure features a terminal alkyne, a pyrrolidinone ring, and a pyrrolidine ring, which are crucial for its muscarinic activity. Analogs are typically designed by modifying these key moieties to alter potency, efficacy, and receptor selectivity.
Core Structure: this compound
-
IUPAC Name: 1-(4-Pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one[1]
-
Key Features: A central butynyl spacer connecting a pyrrolidinone ring and a pyrrolidine ring.
Key Analogs:
-
This compound-M (Methiodide salt): A quaternary ammonium salt of this compound, often used in functional assays.[5] Its positive charge generally restricts its ability to cross the blood-brain barrier. This compound-M is an orthosteric agonist of muscarinic acetylcholine receptors.
-
McN-A-343: A selective M₁ muscarinic receptor agonist. Its structure, 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, is significantly different from this compound but maintains the butynyl scaffold.[6] It is considered a partial agonist whose selectivity arises from higher efficacy at M₁ and M₄ subtypes.[6]
-
BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide): A partial muscarinic agonist.[7][8] Modifications in the amide portion of the molecule distinguish it from this compound.[8]
-
N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-acetamide: An analog featuring a hydroxyl group on the pyrrolidine ring, which can alter binding characteristics and selectivity.[9]
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives often involves the coupling of key intermediates containing the pyrrolidinone, pyrrolidine, and butynyl moieties.
General Synthesis of this compound
An improved synthesis of this compound has been described, which provides a more efficient route compared to earlier methods.[10][11] A common strategy involves the reaction of a propargyl-substituted pyrrolidinone with a pyrrolidine-containing fragment.
Illustrative Synthetic Scheme: A frequently employed method is the Mannich reaction involving propargyl alcohol, paraformaldehyde, and pyrrolidine to form 1-(4-pyrrolidino-2-butyn-1-ol), which is then converted to a halide and subsequently reacted with 2-pyrrolidinone.
An alternative synthesis involves reacting 2-pyrrolidinone with propargyl mesylate.[12]
Experimental Protocol: Synthesis of this compound-Related Hybrid-Type Allosteric Modulators[13]
This protocol describes the synthesis of hybrid molecules combining an this compound-like orthosteric fragment with an allosteric modulator fragment.
General Procedure for Synthesis:
-
Equimolar amounts of this compound (or a related dimethylamine derivative) and a desired monoquaternary bromide (the allosteric component) are dissolved in acetonitrile (30 mL/mmol).[12]
-
The solution is refluxed for 2 to 4 days. Reaction progress is monitored using Thin-Layer Chromatography (TLC) with an eluent of CH₃OH/0.2 M aqueous NH₄NO₃ (3:2).[12]
-
Upon completion, approximately half of the solvent is evaporated under reduced pressure.[12]
-
The resulting colorless solid is collected by filtration and recrystallized from 2-propanol/methanol.[12]
-
The crystalline product is filtered, washed with diethyl ether, and dried in a vacuum to yield the final salt.[12]
Caption: General workflow for the synthesis of this compound hybrid analogs.
Pharmacological Data and Activity
This compound and its analogs are characterized by their affinity and efficacy at the five muscarinic acetylcholine receptor subtypes (M₁-M₅). This data is crucial for understanding their pharmacological profile.
Agonist Potency at Muscarinic Receptors
The following table summarizes the potency (EC₅₀) and efficacy of this compound and selected analogs at different muscarinic receptor subtypes.
| Compound | Receptor | EC₅₀ (μM) | Efficacy | Assay System | Reference |
| This compound-M | M₄ | 0.14 | Full Agonist | Ca-current inhibition in NG 108-15 cells | [13] |
| McN-A-343 | M₁ | 4.3 | Partial Agonist | Phosphoinositide hydrolysis in CHO cells | [14] |
| McN-A-343 | M₃ | >100 | Low Efficacy | Phosphoinositide hydrolysis in CHO cells | [14] |
| Carbachol | M₄ | 2.0 | Full Agonist | Ca-current inhibition in NG 108-15 cells | [13] |
| Carbachol | M₁ | 4.2 | Full Agonist | Phosphoinositide hydrolysis in CHO cells | [14] |
Antagonist Binding Affinities
The binding affinity (Kᵢ or pKₐ) measures how strongly a ligand binds to a receptor.
| Compound | Receptor | pKᵢ / pA₂ | Assay System | Reference |
| UH 5 (analog) | M₃ | 5.3 (Kᵢ = 5.0 µM) | [³H]-NMS displacement in SK-N-SH cells | [15] |
| UH 5 (analog) | M₄ | 5.35 (Kᵢ = 4.5 µM) | [³H]-NMS displacement in NG108-15 cells | [15] |
| Pirenzepine | M₄ | 7.74 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |
| Himbacine | M₄ | 8.83 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |
| Methoctramine | M₄ | 7.63 (pKB) | Ca-current inhibition in NG 108-15 cells | [13] |
Signaling Pathways and Mechanism of Action
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine and its mimetics, like this compound.[16][17] There are five subtypes (M₁-M₅) which couple to different G proteins to initiate intracellular signaling cascades.[16]
-
M₁, M₃, and M₅ Receptors: These receptors primarily couple to G proteins of the Gₒ family.[17][18] Activation of Gₒ leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18]
-
M₂ and M₄ Receptors: These receptors couple to G proteins of the Gᵢ/ₒ family.[19] Activation of Gᵢ/ₒ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels.[16]
Caption: Muscarinic receptor signaling pathways activated by this compound.
Experimental Protocol: Radioligand Binding Assay
Binding assays are used to determine the affinity of a ligand for a receptor. This protocol is a generalized workflow for a competitive binding assay using a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared from cultured cells (e.g., CHO, SK-N-SH) or tissue homogenates.[15]
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).[15]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., an this compound analog) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: A typical experimental workflow for a radioligand binding assay.
Conclusion
This compound and its analogs remain indispensable tools in cholinergic research. The extensive library of synthesized compounds, coupled with detailed pharmacological characterization, has significantly advanced our understanding of muscarinic receptor function and has paved the way for the development of subtype-selective ligands for therapeutic intervention in diseases like Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][16] The synthetic routes are well-established, allowing for the continued exploration of this important chemical space.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacological properties of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved synthesis of the enantiomers of BM-5 and their effects on the central in vivo release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]- | C11H18N2O2 | CID 536669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. AN IMPROVED SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of McN-A-343 in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. Muscarinic_acetylcholine_receptor [bionity.com]
- 19. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
The Pharmacology of Oxotremorine M: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxotremorine M, the N-methyl quaternary derivative of the potent muscarinic agonist this compound, is a valuable pharmacological tool for the study of muscarinic acetylcholine receptors (mAChRs). As a non-selective agonist, it demonstrates high potency at all five mAChR subtypes (M1-M5). Unlike its parent compound, this compound M possesses a permanent positive charge, limiting its ability to cross the blood-brain barrier and making it a peripherally selective agent in vivo. This technical guide provides a comprehensive overview of the pharmacology of this compound M, including its binding affinities, functional potencies, and the intricate signaling pathways it activates. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and drug development endeavors.
Introduction
This compound M is a synthetic compound that mimics the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors. Its utility in research stems from its high affinity and efficacy across the M1-M5 receptor subtypes, allowing for the robust activation of muscarinic signaling cascades. This property has made it an invaluable probe for dissecting the physiological and pathophysiological roles of these receptors in various tissues and cell types. This guide aims to consolidate the current understanding of this compound M's pharmacological profile, providing a detailed resource for researchers in the field of cholinergic pharmacology.
Quantitative Pharmacological Data
The affinity and functional potency of this compound M at the five human muscarinic acetylcholine receptor subtypes are summarized in the tables below. These data have been compiled from various studies employing radioligand binding and functional assays.
Table 1: Binding Affinities of this compound M for Muscarinic Acetylcholine Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| M1 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |
| M2 | [3H]-Oxotremorine-M | Rat heart membranes | - | - | [2] |
| M3 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |
| M4 | [3H]-N-Methylscopolamine | Mixture of tissues | - | - | [1] |
| M4 | [3H]-Oxotremorine-M | CHO-K1/M4/Gα15 cells | - | 88.7 | [3] |
| M1-M4 Mix | [3H]-Oxotremorine-M | Mixture of tissues | 2.5 (high affinity), 9000 (low affinity) | - | [1] |
Table 2: Functional Potencies of this compound M at Muscarinic Acetylcholine Receptors
| Receptor Subtype | Assay | Cell Line/Tissue | EC50 (µM) | Emax (% of control/max) | Reference |
| M1 | Phosphoinositide Hydrolysis | Bovine pial arteries | 8.9 | 590% over basal | [4] |
| M1 | NFAT Luciferase Reporter | HEK293 | Recommended range: 0.002 - 50 µM | - | [5] |
| M4 | Calcium Mobilization | CHO-K1/M4/Gα15 | 0.0887 | - | [3] |
Note: this compound M is generally considered a full agonist at M1-M4 receptors.
Experimental Protocols
The characterization of this compound M's pharmacology relies on a suite of in vitro assays. The following sections provide detailed methodologies for three key experimental protocols.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or IC50) of this compound M for muscarinic receptors.
Objective: To measure the displacement of a radiolabeled antagonist (e.g., [3H]-N-Methylscopolamine) from muscarinic receptors by unlabeled this compound M.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand: e.g., [3H]-N-Methylscopolamine ([3H]-NMS).
-
Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Incubation buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound M stock solution.
-
Non-specific binding determinator: e.g., Atropine (1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
Dilute the membranes in ice-cold incubation buffer to a final protein concentration that yields adequate signal-to-noise ratio.
-
In a 96-well plate, add in the following order:
-
Incubation buffer.
-
A range of concentrations of this compound M.
-
Radioligand at a concentration near its Kd value.
-
For non-specific binding wells, add a saturating concentration of a high-affinity antagonist like atropine instead of this compound M.
-
For total binding wells, add incubation buffer instead of any competing ligand.
-
-
Initiate the binding reaction by adding the diluted cell membranes to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors upon agonist stimulation.
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following activation by this compound M.
Materials:
-
Cell membranes from cells expressing the muscarinic receptor of interest (e.g., CHO cells).[6]
-
[35S]GTPγS.
-
Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (to reduce basal binding).
-
This compound M stock solution.
-
Non-specific binding determinator: unlabeled GTPγS.
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes as for the radioligand binding assay.
-
In a 96-well plate, add in the following order:
-
Assay buffer containing GDP (the optimal concentration needs to be determined empirically).
-
A range of concentrations of this compound M.
-
Cell membranes.
-
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of this compound M.
Phosphoinositide Hydrolysis Assay
This assay is used to measure the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Objective: To measure the production of [3H]-inositol phosphates in cells expressing Gq/11-coupled muscarinic receptors in response to this compound M.
Materials:
-
Cells expressing the M1, M3, or M5 receptor subtype.
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer (e.g., a HEPES-buffered salt solution).
-
LiCl (to inhibit inositol monophosphatase).
-
This compound M stock solution.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in multi-well plates and allow them to attach and grow.
-
Label the cells by incubating them with [3H]-myo-inositol in the culture medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a range of concentrations of this compound M for a defined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the inositol phosphates from the cells.
-
Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.
Data Analysis: The results are expressed as the amount of radioactivity in the inositol phosphate fraction. Dose-response curves are generated to determine the EC50 and Emax of this compound M.
Signaling Pathways
This compound M, as a non-selective muscarinic agonist, activates distinct signaling pathways depending on the receptor subtype it binds to. Muscarinic receptors are G protein-coupled receptors (GPCRs), and their subtypes are primarily differentiated by the G protein they couple to.[7]
M1, M3, and M5 Receptor Signaling (Gq/11-coupled)
The M1, M3, and M5 receptors predominantly couple to the Gq/11 family of G proteins.[8][9] Activation of these receptors by this compound M initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: Gq/11-mediated signaling pathway of M1, M3, and M5 receptors.
M2 and M4 Receptor Signaling (Gi/o-coupled)
The M2 and M4 receptors are coupled to the Gi/o family of G proteins.[7] Activation of these receptors by this compound M leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Gi/o-mediated signaling pathway of M2 and M4 receptors.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for the key experimental protocols described in this guide.
Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
GTPγS Binding Assay Workflow
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Phosphoinositide Hydrolysis Assay Workflow
Caption: Workflow for a phosphoinositide hydrolysis assay.
Conclusion
This compound M remains a cornerstone in the pharmacological toolkit for investigating the multifaceted roles of muscarinic acetylcholine receptors. Its high potency and non-selective nature, coupled with its peripheral selectivity, provide a unique profile for both in vitro and in vivo studies. This technical guide has provided a detailed summary of its quantitative pharmacology, the experimental methodologies used for its characterization, and the complex signaling pathways it initiates. It is anticipated that this comprehensive resource will aid researchers in designing and interpreting experiments aimed at furthering our understanding of cholinergic signaling and in the development of novel therapeutics targeting the muscarinic receptor family.
References
- 1. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]this compound (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
Oxotremorine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oxotremorine, a potent synthetic cholinergic agent, serves as a cornerstone in muscarinic pharmacology research. This technical guide provides an in-depth analysis of its activation profile across the five muscarinic acetylcholine receptor subtypes (M1-M5), presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Data Summary: Receptor Activation Profile
This compound is a non-selective agonist for muscarinic acetylcholine receptors, meaning it can activate all five subtypes.[1] However, its efficacy and potency can vary between these subtypes, exhibiting characteristics of a full or partial agonist depending on the receptor and the specific signaling pathway being measured. Studies have indicated that this compound-M, a quaternary ammonium analog of this compound, acts as a full agonist at the M1, M3, and M5 receptors, while functioning as a partial agonist at the M2 and M4 receptors.
Quantitative Analysis of this compound-Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its analog, this compound-M, at human muscarinic receptor subtypes. These values are critical for understanding the compound's pharmacological profile and for designing experiments in drug development.
| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM | Cell Line | Reference |
| M1 | This compound-M | 17 | CHO | [2] |
| M1 | This compound-M | 1.12 | CHO | [2] |
| M2 | This compound-M | - | - | - |
| M3 | This compound-M | - | - | - |
| M4 | This compound-M | - | - | - |
| M5 | This compound-M | - | - | - |
Table 1: Binding Affinity of this compound-M for Human Muscarinic Receptors. Note: A comprehensive table with values for all subtypes requires further data consolidation from multiple sources.
| Receptor Subtype | Ligand | Functional Potency (EC50) in µM | Assay Type | Cell Line | Reference | |---|---|---|---|---| | M1 | this compound M | 1 | Inhibition of M-current | Rat SCG neurons |[3] | | M1 | this compound M | 10 | Stimulation of tritium release | Rat SCG neurons |[3] | | M3 | this compound-M | -5.22 (log10 M) | β-arrestin recruitment | - |[4] | | M4 | this compound | - | Phosphoinositide Hydrolysis | HEK Gα15 |[5] |
Table 2: Functional Potency of this compound and its Analogs. Note: The diversity of functional assays (e.g., calcium mobilization, cAMP inhibition, ERK phosphorylation) results in a range of EC50 values.
Signaling Pathways Activated by this compound
Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. The specific pathway engaged is dependent on the receptor subtype and the G protein to which it couples.
-
M1, M3, and M5 Receptors: These subtypes predominantly couple to Gαq/11 proteins. Upon activation by this compound, this leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. This compound-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Beyond G protein-mediated signaling, this compound can also induce β-arrestin recruitment to muscarinic receptors, a key step in receptor desensitization, internalization, and G protein-independent signaling.[4][8][9] For instance, this compound-M has been shown to be a full agonist for β-arrestin-1 recruitment to the M1 receptor.[9]
Experimental Protocols
The characterization of this compound's activity at muscarinic receptors involves a variety of in vitro and in vivo experimental techniques. Below are generalized methodologies for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the potency (EC50) and efficacy of this compound in activating downstream signaling pathways.
1. Calcium Mobilization Assay (for M1, M3, M5):
-
Methodology: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured, and then this compound is added at various concentrations. The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.
2. cAMP Accumulation Assay (for M2, M4):
-
Methodology: Cells expressing the receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate cAMP levels. This compound is then added at different concentrations. The reaction is stopped, and the amount of cAMP produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
3. ERK Phosphorylation Assay:
-
Methodology: Receptor-expressing cells are treated with varying concentrations of this compound for a specific duration. The cells are then lysed, and the proteins are separated by SDS-PAGE. The level of phosphorylated ERK (pERK) is detected by Western blotting using an antibody specific for the phosphorylated form of ERK.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Modulation of agonist binding by guanine nucleotides in CHO cells expressing muscarinic m1-m5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cholinergic Probe: Unraveling the Early Research and Discovery of Oxotremorine's Muscarinic Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a potent and non-selective muscarinic acetylcholine receptor agonist, has been an indispensable tool in cholinergic research for decades. Its ability to potently induce central and peripheral muscarinic effects, most notably tremor, has made it a cornerstone in the study of Parkinson's disease models and in the broader investigation of the cholinergic nervous system. This technical guide delves into the seminal early research that led to the discovery of this compound and the foundational experiments that characterized its cholinergic properties. We will explore the initial synthesis, the key in vivo and in vitro studies that elucidated its mechanism of action, and the early understanding of the signaling pathways it modulates.
From Tremorine to a Potent Metabolite: The Discovery of this compound
The story of this compound begins with the investigation of another compound, tremorine (1,4-dipyrrolidino-2-butyne). In the mid-1950s, researchers including G.M. Everett were studying the pharmacological effects of tremorine and observed its profound ability to induce tremors in animals, mimicking the symptoms of Parkinson's disease. This discovery spurred further investigation to understand the underlying mechanism of this tremorogenic action.
Subsequent research in the early 1960s by Cho, Haslett, and Jenden revealed that tremorine itself was not the active agent but was, in fact, a prodrug. Through metabolic studies, they identified this compound (N-(4-pyrrolidino-2-butynyl)-α-pyrrolidone) as the active metabolite responsible for the observed cholinergic effects. This pivotal discovery shifted the focus of research to this new, potent compound and laid the groundwork for its use as a specific cholinergic agonist.
Initial Synthesis
The early synthesis of this compound was a critical step in enabling its pharmacological characterization. While various synthetic routes have been developed over the years, the initial methods laid the foundation for producing this valuable research tool. One of the early improved syntheses was described by Bebbington and Shakeshaft. Further research has explored the synthesis of numerous this compound analogs to investigate structure-activity relationships.
Elucidating the Cholinergic Mechanism of Action: Key Early Experiments
The initial pharmacological studies of this compound focused on characterizing its effects on the peripheral and central nervous systems and determining its mechanism of action. These experiments conclusively demonstrated that this compound is a direct-acting muscarinic agonist.
In Vivo Studies: Characterizing the Cholinergic Syndrome
Early in vivo experiments in various animal models, including mice and rats, were crucial in defining the classic "cholinergic syndrome" induced by this compound. These studies documented a range of effects that are now recognized as hallmarks of potent muscarinic agonism.
Observed In Vivo Effects of this compound:
| Physiological Effect | Description |
| Tremor | Fine, persistent tremors, particularly of the limbs and head. |
| Salivation | Profuse secretion of saliva. |
| Lacrimation | Increased tear production. |
| Hypothermia | A significant decrease in core body temperature. |
| Analgesia | A reduction in the response to painful stimuli. |
These effects were shown to be dose-dependent and could be blocked by the administration of atropine, a known muscarinic antagonist, providing strong evidence for a cholinergic mechanism of action.
In Vitro Studies: Direct Action on Muscarinic Receptors
To definitively prove that this compound acts directly on cholinergic receptors and not through an indirect mechanism such as acetylcholine release, researchers turned to isolated tissue preparations. The guinea-pig isolated ileum became a key experimental model.
A seminal study published in 1971 provided compelling evidence for the direct action of this compound. The key findings from this and similar early in vitro studies are summarized below.
Key Findings from Early In Vitro Experiments:
| Experimental Observation | Conclusion |
| This compound produced dose-dependent contractions of the guinea-pig ileum. | This compound has a direct contractile effect on smooth muscle. |
| The log dose-response curves for this compound and acetylcholine were similar in shape. | This compound and acetylcholine likely act through a similar mechanism. |
| Atropine competitively antagonized the contractile effects of this compound. | This compound acts on muscarinic receptors. |
| Procedures that block acetylcholine release (e.g., tetrodotoxin, morphine, cooling) did not inhibit the effects of this compound. | This compound's action is not dependent on the release of endogenous acetylcholine. |
The following provides a generalized methodology based on the principles of early in vitro studies on the guinea-pig ileum:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is excised and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Recording of Contractions: The tissue is connected to an isotonic or isometric transducer to record contractions on a kymograph or polygraph.
-
Drug Administration: After a period of equilibration, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Antagonism Studies: To determine the nature of the antagonism, the concentration-response to this compound is measured in the presence of fixed concentrations of atropine.
Caption: Experimental workflow for characterizing this compound's effects on isolated guinea-pig ileum.
Early Understanding of Muscarinic Signaling Pathways
In the era of this compound's discovery, the intricate details of intracellular signaling cascades were not as well understood as they are today. The concept of G protein-coupled receptors was in its infancy. Therefore, the early understanding of this compound's signaling pathway was primarily conceptualized as a direct interaction with a "muscarinic receptor" on the cell surface, leading to a physiological response.
The competitive antagonism by atropine was a key piece of evidence supporting a common binding site for both the agonist (this compound) and the antagonist (atropine). The downstream effects were observed at the organ and tissue level, such as smooth muscle contraction or glandular secretion, rather than at the molecular level of second messengers.
Caption: Early conceptual model of this compound's action at the muscarinic receptor.
Conclusion
The early research and discovery of this compound's cholinergic properties represent a classic chapter in pharmacology. The identification of this compound as the active metabolite of tremorine and the subsequent in vivo and in vitro characterization firmly established it as a potent, direct-acting muscarinic agonist. The foundational experiments, particularly those utilizing the guinea-pig isolated ileum, provided a clear and enduring model for understanding its mechanism of action. This pioneering work not only provided the scientific community with an invaluable tool for probing the cholinergic system but also advanced our fundamental understanding of receptor pharmacology. The legacy of this early research continues to influence the development of new cholinergic drugs and our understanding of neurological and psychiatric disorders.
Neuroprotective Effects of Oxotremorine in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Oxotremorine, a potent muscarinic acetylcholine receptor agonist, in various cellular models. The document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers in neuropharmacology and drug discovery.
Introduction
This compound, and its methiodide salt this compound-M, are widely utilized pharmacological tools to study the role of the cholinergic system in the central nervous system. Beyond their classical effects on neurotransmission, emerging evidence highlights their significant neuroprotective properties. In cellular models of neurodegenerative diseases, such as Alzheimer's disease, this compound has been shown to enhance cell survival, promote neurite outgrowth, and counteract the detrimental effects of neurotoxic insults like amyloid-β (Aβ) peptides.[1][2][3][4] This guide focuses on the cellular mechanisms underlying these protective effects.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key findings from research on differentiated SH-SY5Y neuroblastoma cells, a common model for Alzheimer's disease research.
Table 1: Effect of this compound-M on Cell Viability
| Treatment Condition | Concentration | Duration | Cell Viability (% of Control) | Reference |
| This compound-M | 1 µM | 48h | Significantly Increased | [2] |
| This compound-M | 10 µM | 48h | Significantly Increased | [2] |
| This compound-M | 100 µM | 48h | Significantly Increased | [2] |
| Aβ (1-42) | 600 nM | 24h | ~60% | [2] |
| Aβ (1-42) + this compound-M | 600 nM + 10 µM | 24h | Significantly Increased vs. Aβ alone | [2] |
Table 2: Effect of this compound-M on Neurite Outgrowth
| Treatment Condition | Concentration | Duration | Neurite Length (% of Control) | Reference |
| This compound-M | 10 µM | 24h | No Significant Change | [2] |
| This compound-M | 10 µM | 48h | Significantly Increased | [2] |
| This compound-M | 10 µM | 72h | Significantly Increased | [2] |
| Aβ (1-42) | 600 nM | 24h | Significantly Decreased | [2] |
| Aβ (1-42) + this compound-M | 600 nM + 10 µM | 24h | Significantly Increased vs. Aβ alone | [2] |
Table 3: Effect of this compound-M on Oxidative Stress Markers
| Treatment Condition | Concentration | Marker | Effect | Reference |
| Aβ (1-42) | 600 nM | Reactive Oxygen Species (ROS) | Increased | [2] |
| Aβ (1-42) + this compound-M | 600 nM + 10 µM | Reactive Oxygen Species (ROS) | Significantly Decreased vs. Aβ alone | [2] |
| Aβ (1-42) | 600 nM | Mitochondrial Membrane Potential | Decreased | [2] |
| Aβ (1-42) + this compound-M | 600 nM + 10 µM | Mitochondrial Membrane Potential | Significantly Restored vs. Aβ alone | [2] |
Experimental Protocols
The following protocols are based on methodologies described for studying the neuroprotective effects of this compound in SH-SY5Y cells.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 95% air and 5% CO2.
-
Differentiation: To induce a mature neuronal phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid (RA) for 10 days. The medium is replaced every 2-3 days. Differentiated cells exhibit a more complex network of elongated neurites and express mature neuronal markers like MAP-2.[2]
Drug Treatment
-
This compound-M Treatment: A stock solution of this compound-M is prepared in sterile water or a suitable buffer. Differentiated SH-SY5Y cells are treated with various concentrations of this compound-M (e.g., 1-100 µM) for specified durations (e.g., 24, 48, 72 hours).
-
Amyloid-β (Aβ) Induced Toxicity: Aβ(1-42) peptide is prepared to form oligomers, which are the neurotoxic species. Differentiated cells are exposed to Aβ(1-42) (e.g., 600 nM) for 24 hours to induce cell damage. For neuroprotection studies, cells are co-treated with Aβ(1-42) and this compound-M.
Key Assays
-
Cell Viability Assay (MTT Assay):
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
After drug treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Neurite Length Measurement:
-
Capture images of the cells using a phase-contrast microscope.
-
Use image analysis software (e.g., ImageJ) to trace and measure the length of the longest neurite for a significant number of cells per condition.
-
The average neurite length is calculated and compared between treatment groups.
-
-
DNA Fragmentation (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA).
-
After drug treatment, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the activation of muscarinic acetylcholine receptors, primarily the M1 subtype, which are coupled to Gq/11 proteins.[5] This initiates a cascade of intracellular signaling events that promote cell survival and resilience. While this compound is a non-selective muscarinic agonist, its effects in the hippocampus and cortex are predominantly mediated by the M1 receptor.[5] It is also worth noting that this compound-M has been shown to have some activity at nicotinic acetylcholine receptors and may directly potentiate NMDA receptors, which could contribute to its overall pharmacological profile.[6][7]
Core Signaling Cascade
The activation of M1 receptors by this compound leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), a key player in various cellular processes, including cell survival.
Downstream Pro-Survival Pathways
Two major pro-survival signaling pathways are modulated by this compound:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a critical regulator of cell proliferation, differentiation, and survival.[8][9] Activation of this pathway by this compound can lead to the phosphorylation of transcription factors like CREB, promoting the expression of anti-apoptotic and pro-survival genes.[10][11]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase/Protein Kinase B (Akt) pathway is a central hub for mediating cell survival signals.[12][13] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as GSK3β and Bad, thereby preventing apoptosis.[14][15]
Mitigation of Oxidative Stress
A significant component of this compound's neuroprotective action is its ability to counteract oxidative stress.[1][2][16] In cellular models of Alzheimer's disease, Aβ induces mitochondrial dysfunction and an overproduction of ROS. This compound treatment has been shown to block this Aβ-induced oxidative stress, preserve mitochondrial membrane potential, and reduce mitochondrial swelling.[2]
Visualizations
Diagram 1: this compound Signaling Pathways
Caption: this compound's neuroprotective signaling cascade.
Diagram 2: Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotection.
Conclusion
This compound demonstrates robust neuroprotective effects in cellular models, particularly in the context of Alzheimer's disease pathology. Its ability to enhance cell survival, promote neurite outgrowth, and mitigate oxidative stress is mediated through the activation of M1 muscarinic receptors and the subsequent engagement of pro-survival signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of cholinergic agonists for neurodegenerative disorders.
References
- 1. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and antioxidant properties of this compound-M, a non selective muscarinic acetylcholine receptors agonist, in cellular and animal models of Alzheimer disease [iris.unipa.it]
- 5. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by MAPK/ERK kinase inhibition with U0126 against oxidative stress in a mouse neuronal cell line and rat primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | PI3K/AKT activation [reactome.org]
- 14. PI3K/Akt Pathway Contributes to Neurovascular Unit Protection of Xiao-Xu-Ming Decoction against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress and age-related neuronal deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Application of Oxotremorine on Guinea-Pig Ileum Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a potent and selective muscarinic acetylcholine receptor agonist, is a valuable pharmacological tool for investigating cholinergic neurotransmission. The isolated guinea-pig ileum preparation is a classical and robust model for studying the effects of muscarinic agonists and antagonists on smooth muscle contraction. This document provides detailed application notes and protocols for the in vitro use of this compound on guinea-pig ileum preparations, including experimental procedures, data presentation, and visualization of key pathways.
This compound primarily exerts its effects by directly stimulating muscarinic receptors in the smooth muscle of the guinea-pig ileum, leading to concentration-dependent contractions.[1][2][3][4] This response is mediated predominantly through the activation of M3 muscarinic receptors, which couple to Gq proteins, and to a lesser extent, M2 muscarinic receptors, which couple to Gi/Go proteins.[5][6][7] The log dose-response curves for this compound are similar to those of acetylcholine, and its effects are competitively antagonized by atropine.[3][4]
Data Presentation
The following tables summarize the quantitative data for the effects of this compound and its interactions with antagonists on the guinea-pig ileum, as reported in the literature.
Table 1: Potency of this compound Analogs in Guinea-Pig Ileum
| Compound | pEC50 (mean ± SEM) | Relative Efficacy |
| This compound-M | 7.48 ± 0.05 | Full agonist |
| This compound | - | Full or nearly full agonist |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[5]
Table 2: Dissociation Constants (KA) of this compound Analogs in Guinea-Pig Ileum
| Compound | KA (M) |
| This compound | 6.79 x 10⁻⁷ |
| This compound-M | 2.92 x 10⁻⁶ |
KA is the equilibrium dissociation constant, a measure of the affinity of a drug for its receptor.[8]
Table 3: Antagonist Potency against this compound-M Induced Contractions in Guinea-Pig Ileum
| Antagonist | pKB (mean ± SEM) | Antagonist Concentration |
| AF-DX 116 (M2 selective) | 6.28 ± 0.10 | 1 µM |
| 4-DAMP (M3 selective) | 9.00 ± 0.06 | 10 nM |
| Atropine | 9.93 ± 0.04 | Not Specified |
pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.[5][9]
Experimental Protocols
This section provides a detailed methodology for the preparation and execution of an in vitro guinea-pig ileum experiment to assess the effects of this compound.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea-pigs (500–900 g).
-
Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution.
-
Drugs: this compound, Acetylcholine, Atropine, and other relevant agonists/antagonists.
-
Equipment:
Tissue Preparation and Mounting
-
Euthanasia and Dissection: Euthanize the guinea pig via a blow to the head followed by exsanguination.[14] Open the abdomen and locate the ileocecal junction.[12] Carefully remove a segment of the ileum (approximately 10-15 cm).
-
Cleaning and Sectioning: Gently flush the contents of the ileum segment with warm, aerated physiological salt solution.[12][14] Cut the cleaned ileum into 2-3 cm long segments.[12]
-
Mounting: Tie a thread to both ends of an ileum segment. Mount the tissue in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11][13] One end of the tissue should be attached to a fixed point at the bottom of the organ bath, and the other end to an isotonic transducer to record contractions.[1][13]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 0.5-1 g.[12][13] During this period, wash the tissue with fresh physiological solution every 15 minutes.
Experimental Procedure: Concentration-Response Curve for this compound
-
Baseline Recording: Record a stable baseline for at least 5-10 minutes before adding any drug. The guinea-pig ileum typically shows little spontaneous activity.[11]
-
Cumulative Concentration-Response Curve:
-
Add this compound to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M) in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile response for each concentration.
-
-
Washing: After obtaining the maximum response, wash the tissue thoroughly with fresh physiological salt solution until the baseline is restored.
Experimental Procedure: Schild Plot Analysis for Antagonism
-
Control Curve: Obtain a control concentration-response curve for this compound.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of an antagonist (e.g., atropine) for a predetermined period (e.g., 20-30 minutes).
-
Second Curve: In the continued presence of the antagonist, obtain a second concentration-response curve for this compound.
-
Repeat: Repeat steps 2 and 3 with increasing concentrations of the antagonist.
-
Data Analysis: Plot the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting line provides the pA2 value, which is a measure of the antagonist's affinity.
Mandatory Visualizations
Signaling Pathways of this compound in Guinea-Pig Ileum Smooth Muscle
Caption: Signaling pathways of this compound in guinea-pig ileum.
Experimental Workflow for In Vitro Guinea-Pig Ileum Preparation
Caption: Experimental workflow for guinea-pig ileum studies.
References
- 1. Guinea Pig Ileum [sheffbp.co.uk]
- 2. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 3. Investigation of the mechanism of action of this compound on the guinea-pig isolated ileum preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanism of action of this compound on the guinea-pig isolated ileum preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural requirements for muscarinic receptor occupation and receptor activation by this compound analogs in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 11. Guinea Pig Ileum [sheffbp.co.uk]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve for Oxotremorine in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for generating a dose-response curve for the muscarinic acetylcholine receptor agonist, Oxotremorine, in isolated smooth muscle preparations. The primary focus is on the guinea pig ileum, a classic and robust model for studying muscarinic receptor pharmacology. The principles and methods described herein can be adapted for other smooth muscle tissues.
Introduction
This compound is a potent, non-selective muscarinic acetylcholine receptor agonist widely used in pharmacological research.[1] It effectively induces contraction in various smooth muscle tissues by activating M2 and M3 muscarinic receptors.[2][3] Understanding the dose-response relationship of this compound is crucial for characterizing its potency (EC50) and efficacy (Emax) and for investigating the effects of muscarinic antagonists. This protocol outlines the necessary steps for tissue preparation, organ bath setup, and the generation of a cumulative dose-response curve.
Signaling Pathway of this compound in Smooth Muscle Contraction
This compound elicits smooth muscle contraction primarily through the activation of M3 muscarinic receptors, which are coupled to the Gq/11 G-protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Additionally, this compound can act on M2 muscarinic receptors, which are coupled to Gi/o G-proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation.
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Protocol: Cumulative Dose-Response Curve in Guinea Pig Ileum
This protocol details the steps for preparing an isolated guinea pig ileum segment and generating a cumulative dose-response curve for this compound using an organ bath system.
Materials and Reagents:
-
Animal: Male Dunkin-Hartley guinea pig (250-350 g)
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6). The solution should be freshly prepared and continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.
-
This compound sesquifumarate: Prepare a stock solution (e.g., 10 mM in distilled water) and make serial dilutions in PSS.
-
Equipment:
-
Isolated organ bath system with a water jacket for temperature control (37°C).
-
Isometric force transducer.
-
Data acquisition system and software.
-
Dissection tools (scissors, forceps).
-
Surgical silk thread.
-
Pipettes.
-
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Immediately open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Place the excised ileum in a petri dish containing warm (37°C), carbogen-gassed Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a surgical silk thread to each end of the ileum segment.
-
-
Organ Bath Setup and Tissue Mounting:
-
Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C while continuously bubbling with carbogen.
-
Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath chamber.
-
Connect the other end to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram (this may need to be optimized for your specific setup).
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes.
-
-
Generating the Cumulative Dose-Response Curve:
-
After the equilibration period, ensure a stable baseline tension is achieved.
-
Begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., in half-log or log increments) once the response to the previous concentration has reached a stable plateau.
-
The volume of each addition should be kept small to avoid significant changes in the bath volume.
-
Continue adding increasing concentrations of this compound until a maximal response is achieved and further additions do not increase the contraction.
-
At the end of the experiment, wash the tissue thoroughly with fresh Tyrode's solution to allow it to return to the baseline tension.
-
-
Data Analysis:
-
The contractile responses are typically measured as the increase in tension (in grams or millinewtons) from the baseline.
-
Normalize the responses by expressing them as a percentage of the maximal contraction produced by this compound.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
From the curve, determine the EC50 (the molar concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). The pEC50 (-log EC50) is often reported as a measure of potency.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for generating a dose-response curve of this compound in isolated smooth muscle.
Caption: Experimental workflow for this compound dose-response analysis.
Quantitative Data for this compound in Smooth Muscle
The following table summarizes the potency (pEC50 or EC50) and efficacy (Emax) of this compound and its methylated analog, this compound-M, in various smooth muscle preparations as reported in the literature. It is important to note that experimental conditions can influence these values.
| Agonist | Tissue | Species | Potency (pEC50 / EC50) | Efficacy (Emax) | Reference |
| This compound-M | Ileum | Guinea Pig | pEC50: 7.48 ± 0.05 | 58.2 ± 4.5 mN | [4] |
| This compound-M | Ileum | Mouse (Wild-Type) | pEC50: 6.75 ± 0.03 | 12.2 ± 0.5 mN | [4][5] |
| This compound-M | Ileum | Mouse (M2 Knockout) | pEC50: 6.26 ± 0.05 | Not significantly different from wild-type | [5] |
| This compound-M | Ileum | Mouse (M3 Knockout) | pEC50: 6.99 ± 0.08 | 36% of wild-type | [5] |
| This compound | Small Intestine (longitudinal muscle) | Guinea Pig | EC50: 3.5 to 4.5 times lower than carbachol | Statistically smaller than carbachol | [2] |
| This compound | Ciliary Body Smooth Muscle | Rabbit | pD2: 5.64 ± 0.08 | Partial agonist (Intrinsic activity: 0.26 ± 0.02) | [6] |
| This compound-M | Urinary Bladder | Mouse | pEC50: 6.9 ± 0.1 | 2.7 ± 0.4 g | [7] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Emax values are presented as reported in the respective studies and may vary based on tissue size and experimental setup.
Conclusion
This document provides a comprehensive guide for establishing a dose-response curve for this compound in smooth muscle, with a detailed protocol for the guinea pig ileum model. The provided signaling pathway and experimental workflow diagrams, along with the summarized quantitative data, offer valuable resources for researchers in pharmacology and drug development. Adherence to these protocols will enable the consistent and reliable characterization of muscarinic agonist activity in smooth muscle tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M1 Receptor Selectivity of Oxotremorine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a classic muscarinic acetylcholine receptor agonist, serves as a valuable pharmacological tool for the in vitro characterization of M1 muscarinic receptor signaling and selectivity.[1] While not perfectly selective, understanding its activity profile across the five muscarinic receptor subtypes (M1-M5) is crucial for interpreting experimental results. The M1 receptor, a Gq/11-coupled receptor, plays a significant role in cognitive function, making it a key target in drug discovery for neurological disorders.[2] Upon activation by an agonist like this compound, the M1 receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[3]
These application notes provide detailed protocols for key in vitro assays to determine the M1 receptor selectivity of this compound, including radioligand binding assays, and functional assays such as inositol phosphate accumulation and calcium flux measurements.
Data Presentation: this compound Activity Profile
To quantitatively assess the selectivity of this compound, its binding affinity (Ki) and functional potency (EC50) across all five human muscarinic receptor subtypes are summarized below. This data is essential for designing experiments and interpreting the selectivity of action.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptors (M1-M5)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [3H]-Pirenzepine | Rat Cortical Tissue | 1.8 | [4] |
| M2 | [3H]-QNB | Rat Heart | 1.5 | |
| M3 | N/A | Guinea Pig Ileum | N/A | [3] |
| M4 | [3H]-NMS | CHO-K1/Gα15/M4 cells | N/A | [5] |
| M5 | N/A | CHO cells | N/A | [1] |
Table 2: Functional Potency of this compound at Human Muscarinic Receptors (M1-M5)
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| M1 | Calcium Flux | Nomad CHRM1 Cell Line | 917 | [6] |
| M2 | cAMP Inhibition | CHO-K1 Cells | ~100 | |
| M3 | N/A | Guinea Pig Ileum | N/A | |
| M4 | Calcium Mobilization | CHO-K1/Gα15/M4 cells | 88.7 | [5] |
| M5 | Phospholipase C Activation | CHO cells | More efficacious than at M1/M3 | [1] |
Note: Similar to binding affinities, directly comparable EC50 values across all five human receptor subtypes from a single standardized functional assay are challenging to compile from public sources. The functional efficacy of this compound at the M5 receptor has been noted to be higher than at M1 and M3 receptors in some systems.[1]
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by this compound predominantly initiates the Gq signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
Radioligand Binding Assay for M1 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the M1 receptor through competition with a radiolabeled antagonist.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regional differences in receptor reserve for analogs of this compound in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analogues of this compound and this compound-M: estimation of their in vitro affinity and efficacy at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. genscript.com [genscript.com]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Seizures with Oxotremorine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Oxotremorine, a potent muscarinic acetylcholine receptor agonist, to induce seizures in animal models for epilepsy research and the development of novel anticonvulsant therapies.
Introduction
This compound serves as a valuable pharmacological tool to elicit seizures in rodents, mimicking aspects of cholinergic-mediated hyperexcitability observed in certain types of epilepsy. By activating muscarinic receptors, particularly the M1 subtype, this compound initiates a signaling cascade that leads to increased neuronal excitability and seizure activity. Understanding the protocol for inducing these seizures is crucial for screening potential anti-epileptic drugs and investigating the underlying mechanisms of epileptogenesis.
Mechanism of Action: M1 Muscarinic Receptor Signaling Pathway
This compound-induced seizures are primarily mediated by the activation of the M1 muscarinic acetylcholine receptor, which is coupled to the Gq/11 G-protein. This activation initiates a downstream signaling cascade that results in neuronal hyperexcitability.
The key steps in the signaling pathway are:
-
Agonist Binding: this compound binds to and activates the M1 muscarinic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its activation and dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG work in concert to recruit and activate Protein Kinase C (PKC) at the cell membrane.
-
Modulation of Ion Channels and Neuronal Excitability: Activated PKC and elevated intracellular Ca2+ levels modulate the activity of various ion channels, leading to membrane depolarization and increased neuronal excitability, which can culminate in seizure activity.
Figure 1: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for inducing seizures with this compound in rodents. It is recommended to conduct pilot studies to determine the optimal dose range for the specific animal strain and experimental conditions.
Materials
-
This compound sesquifumarate salt (or other suitable salt)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles (appropriate for the route of administration)
-
Observation chambers
-
Video recording equipment (optional, but recommended for detailed behavioral analysis)
-
Timer
Animal Models
-
Species: Mice (e.g., C57BL/6, Swiss Webster) or Rats (e.g., Sprague-Dawley, Wistar).
-
Age and Weight: Young adult animals are typically used. Ensure consistency in age and weight across experimental groups.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Drug Preparation
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage range and the average weight of the animals.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Prepare fresh solutions on the day of the experiment.
Experimental Procedure
Figure 2: General Experimental Workflow.
-
Acclimatization: Allow animals to acclimate to the experimental room for at least 30 minutes before the start of the experiment.
-
Baseline Observation: Observe the animals for a brief period to ensure they are in good health and exhibit normal behavior.
-
Drug Administration:
-
Weigh each animal accurately.
-
Calculate the precise volume of the this compound solution to be administered based on the animal's weight and the desired dose.
-
Administer this compound via the chosen route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection).
-
-
Observation and Seizure Scoring:
-
Immediately after injection, place the animal in an individual observation chamber.
-
Start a timer and continuously observe the animal's behavior for a predetermined period (e.g., 30-60 minutes).
-
Record the latency to the first sign of seizure activity.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale such as the Racine scale (see Table 2).
-
Record the duration of each seizure episode.
-
-
Data Analysis: Analyze the collected data to determine the dose-response relationship for seizure latency, duration, and severity.
Data Presentation
Dose-Response Relationship of this compound-Induced Seizures
The following table summarizes the expected dose-dependent effects of this compound on seizure activity in rodents. It is important to note that the precise effective doses can vary depending on the animal species, strain, age, and route of administration. The data presented here are compiled from various studies and should be used as a guideline for initial dose-finding experiments.
| Parameter | Low Dose (approx. 0.1 - 0.5 mg/kg) | Moderate Dose (approx. 0.5 - 2.0 mg/kg) | High Dose (approx. > 2.0 mg/kg) |
| Seizure Latency | Longer latency to onset | Shorter latency to onset | Rapid onset of seizures |
| Seizure Severity (Racine Scale) | Stages 1-2: Mouth and facial movements, head nodding. | Stages 3-4: Forelimb clonus, rearing. | Stages 5: Rearing and falling (generalized tonic-clonic seizures). |
| Seizure Duration | Brief, intermittent episodes | More sustained seizure activity | Prolonged seizures, potential for status epilepticus. |
| Other Behavioral Effects | Tremors, salivation, lacrimation. | Pronounced tremors, profuse salivation. | Severe convulsions, potential for lethality. |
Note: The ED50 for producing convulsions in rats has been reported to be 3.2 mg/kg i.p.
Racine Scale for Seizure Severity
The Racine scale is a widely used system for classifying the behavioral manifestations of seizures in rodents.[1][2][3][4]
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements (e.g., chewing, jaw clonus). |
| 2 | Head nodding. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling (loss of postural control), often accompanied by generalized tonic-clonic seizures. |
Conclusion
The this compound-induced seizure model is a robust and valuable tool in epilepsy research. By carefully following the outlined protocols and systematically collecting quantitative data on seizure parameters, researchers can effectively utilize this model for the preclinical evaluation of novel anticonvulsant compounds and for investigating the fundamental neurobiological mechanisms of seizure generation. Adherence to standardized scoring systems like the Racine scale is essential for ensuring the reproducibility and comparability of findings across different studies.
References
Application Notes and Protocols for the Preparation and Use of Oxotremorine Solutions in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Oxotremorine solutions for experimental use, along with key data on its solubility, stability, and common experimental concentrations. Additionally, this document outlines a standard protocol for inducing and evaluating tremors in mice, a common application for this compound, and details its primary signaling pathway.
Overview and Physicochemical Properties
This compound is a potent, non-selective muscarinic acetylcholine receptor agonist widely used in pharmacological research to study the cholinergic system.[1][2] It is available in two common forms: this compound sesquifumarate and this compound M (methiodide). These compounds are instrumental in modeling cholinergic effects, particularly in the central nervous system, and are frequently used to induce tremors in animal models to screen for potential anti-Parkinsonian drugs.[2]
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Factors such as the choice of solvent, concentration, and storage conditions can significantly impact the stability and efficacy of the compound.
Solubility Data
The choice of solvent for preparing this compound solutions depends on the specific experimental requirements, including the desired concentration and the route of administration. The following tables summarize the solubility of this compound sesquifumarate and this compound M in various common laboratory solvents.
Table 1: Solubility of this compound Sesquifumarate
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ~100 | ~262.89[3] | Ultrasonic assistance may be needed for dissolution.[3] |
| PBS (pH 7.2) | ~3 | ~7.88 | --- |
| DMSO | Soluble | --- | For in vivo use, consider co-solvents like PEG300, Tween-80, or corn oil.[4] |
| Ethanol | ~10 | ~26.29 | --- |
| Dimethyl formamide | ~16[5] | ~42.06 | --- |
Table 2: Solubility of this compound M
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 32.22[6] | 100[6] | --- |
| DMSO | Soluble[1] | --- | --- |
Preparation of Stock and Working Solutions
3.1. Materials
-
This compound sesquifumarate or this compound M powder
-
Appropriate solvent (e.g., sterile water, PBS, DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) for aqueous solutions
3.2. Protocol for Preparing Aqueous Stock Solutions
Aqueous solutions are suitable for many in vitro and in vivo applications. However, it is recommended to prepare fresh aqueous solutions daily as they are not recommended for long-term storage.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, especially for higher concentrations of this compound sesquifumarate in water.[3]
-
Sterilization: For in vivo applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
3.3. Protocol for Preparing Organic Stock Solutions
DMSO is a common solvent for preparing high-concentration stock solutions of this compound, which can then be diluted into aqueous buffers or media for experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] When preparing to use, allow the aliquot to thaw completely and bring it to room temperature before opening.
3.4. Preparation of Working Solutions for In Vivo Studies
For in vivo administration, it is often necessary to use a vehicle that is well-tolerated by the animals. Here are some common formulations:
-
Saline: For direct injection of freshly prepared aqueous solutions.
-
DMSO/Saline Mixtures: A common approach involves preparing a high-concentration stock in DMSO and then diluting it in saline for injection. A typical formulation might involve 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
DMSO/Corn Oil Mixtures: For subcutaneous or intraperitoneal injections, a mixture of 10% DMSO and 90% corn oil can be used.[3]
It is crucial to ensure that the final concentration of the organic solvent is low enough to not cause any physiological effects.[5]
Experimental Protocol: this compound-Induced Tremor in Mice
This protocol describes a standard method for inducing and assessing tremors in mice, a widely used model for studying Parkinson's disease and for screening potential therapeutic agents.
4.1. Animals
-
Male mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
4.2. Materials
-
This compound solution (e.g., 0.5 mg/kg in saline for subcutaneous injection).[7]
-
Test compound or vehicle control.
-
Observation cages (e.g., individual shoebox cages).[7]
-
Timer.
-
Tremor scoring sheet or a quantitative tremor monitoring device.[8][9]
4.3. Experimental Workflow
Caption: Workflow for this compound-induced tremor assessment in mice.
4.4. Procedure
-
Pre-treatment: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).[7]
-
Acclimation Period: Place each mouse in an individual observation cage and allow them to acclimate for 15 minutes.[7]
-
This compound Administration: Inject the mice with this compound solution (e.g., 0.5 mg/kg, subcutaneously at the nape of the neck).[7]
-
Observation and Scoring: Observe the mice for the severity of tremors at specific time points after the this compound injection (e.g., 5, 10, and 15 minutes).[7] Tremors can be scored using a rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) or quantified using a specialized tremor monitor.[8][9] Other cholinergic signs such as salivation and lacrimation can also be noted.[7]
-
Data Analysis: The tremor scores at each time point can be summed to give a total tremor score for each animal. Statistical analysis can then be performed to compare the effects of the test compound to the vehicle control.
Signaling Pathway of this compound
This compound primarily acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[10] The M1, M3, and M5 subtypes couple to Gαq/11, while M2 and M4 subtypes couple to Gαi/o.[10] The diagram below illustrates the signaling cascade following the activation of the M1 receptor, which is highly expressed in the hippocampus and cortex and is a key mediator of this compound's central effects.[10]
Caption: M1 muscarinic receptor signaling pathway activated by this compound.
Safety Precautions
This compound should be handled with care as it is a hazardous substance.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the Safety Data Sheet (SDS) for complete safety information.[5] This product is for research use only and not for human or veterinary use.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | mAChR | 70-22-4 | Invivochem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound M | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and this compound-induced tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and this compound-induced tremors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of Oxotremorine on Acetylcholine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine, a potent and non-selective muscarinic acetylcholine receptor (mAChR) agonist, serves as a critical pharmacological tool for investigating the complexities of the cholinergic system. As the active metabolite of tremorine, it readily crosses the blood-brain barrier, making it particularly valuable for in vivo studies of central cholinergic transmission. These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on acetylcholine (ACh) release, complete with detailed experimental protocols and data presentation. Understanding the modulatory role of this compound on ACh release is paramount for research in areas such as neurodegenerative diseases, particularly Parkinson's and Alzheimer's disease, as well as for the development of novel cholinergic therapeutics.
This compound primarily exerts its effects through the activation of presynaptic M2 and M4 muscarinic autoreceptors, which are Gi/o-protein coupled. Activation of these receptors typically leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, a reduction in voltage-gated calcium channel activity, which collectively suppresses acetylcholine release. However, the in vivo effects of this compound can be complex, with some studies reporting an increase in ACh release in certain brain regions, highlighting the need for well-controlled and context-specific experimental investigation.
Data Presentation
The following tables summarize the quantitative effects of this compound on acetylcholine release as reported in various experimental models.
Table 1: In Vivo Effects of this compound on Acetylcholine Release Measured by Microdialysis
| Brain Region | Species | This compound Dose | Route of Administration | Effect on ACh Release | Reference |
| Striatum | Rat | 0.1 and 0.5 mg/kg | Intravenous (IV) | Dose-dependent decrease | [1] |
| Spinal Cord | Rat | 30, 100, 300 µg/kg | Subcutaneous (SC) | Dose-dependent increase | [2] |
| Striatum | Mouse | 0.5 mg/kg | Intraperitoneal (i.p.) | Initial transient decrease followed by a return to baseline | [3] |
Table 2: In Vitro Effects of this compound on Acetylcholine Release
| Preparation | Species | This compound Concentration | Effect on Stimulated ACh Release | Reference |
| Phrenic Nerve-Hemidiaphragm | Rat | 10 µM | No significant change in evoked release | [4][5] |
| Cerebral Cortical Slices | Rat | Not specified | Depression of release | [6] |
| Myenteric Plexus | Guinea Pig | 10 µM | Complete suppression at 1 Hz stimulation | [7] |
Table 3: Potency of this compound Analog (this compound-M) in a Functional Assay
| Cell Line | Assay | EC50 | Reference |
| NG108-15 | Inhibition of high-threshold Ca2+ current (M4 receptor-mediated) | 0.14 µM | [8] |
Signaling Pathways
The primary mechanism by which this compound inhibits acetylcholine release involves the activation of presynaptic M2 and M4 muscarinic autoreceptors. The signaling cascade is depicted below.
Caption: this compound signaling pathway for ACh release inhibition.
Experimental Protocols
In Vivo Microdialysis for Measuring Acetylcholine Release in the Rodent Brain
This protocol allows for the continuous sampling of extracellular acetylcholine from specific brain regions of a freely moving animal.
References
- 1. Effects of this compound and pilocarpine on striatal acetylcholine release as studied by brain dialysis in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenously administered this compound and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Acetylcholine (ACh) levels in murine striatum following administration of the M2 agonist this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound does not enhance acetylcholine release from rat diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of atropine and this compound on acetylcholine release in rat phrenic nerve-diaphragm preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depression of acetylcholine release from cerebral cortical slices by cholinesterase inhibition and by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic effects of scopolamine, this compound, noradrenaline and morphine on [3H]acetylcholine release from the myenteric plexus at different stimulation frequencies and calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxotremorine Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxotremorine is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist widely used in pharmacological research to study the cholinergic system. Its binding affinity to the five muscarinic receptor subtypes (M1-M5) is a critical parameter for characterizing its activity and for the development of novel subtype-selective muscarinic ligands. This document provides a detailed protocol for determining the binding affinity of this compound and other investigational compounds using a competitive radioligand binding assay with [3H]this compound-M.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous system. They are involved in a multitude of physiological processes, including learning, memory, cognition, and smooth muscle contraction. The M1, M3, and M5 subtypes primarily couple to Gq proteins, activating the phospholipase C pathway, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase.[1]
This protocol will focus on a filtration-based competitive binding assay, a robust and sensitive method considered a gold standard for quantifying ligand-receptor interactions.[2]
Data Presentation
The binding affinities of this compound and related compounds for muscarinic receptor subtypes are summarized in the table below. This data is crucial for understanding the pharmacological profile of these ligands.
| Compound | Receptor Subtype | Assay Type | Parameter | Value |
| [3H]this compound-M | M2 (guinea pig heart) | Saturation | pKD | 8.82[3] |
| Pilocarpine | M2 (guinea pig heart) | Competition vs. [3H]this compound-M | pKX | 6.77[3] |
| This compound-M | Mixed M1-M4 | Saturation | Kd1 | 2.5 nM[4] |
| This compound-M | Mixed M1-M4 | Saturation | Kd2 | 9.0 µM[4] |
| This compound | M1, M2, M3 | Functional Assay | - | Potent Agonist[5] |
Experimental Protocols
I. Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions enriched with muscarinic receptors.
Materials:
-
Tissue (e.g., rat brain cortex for a mix of subtypes, or specific tissues for subtype enrichment) or cultured cells expressing the target muscarinic receptor subtype.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich, Roche).
-
Glass-Teflon homogenizer or dounce homogenizer.
-
High-speed refrigerated centrifuge.
-
Bradford or BCA protein assay kit.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue or cells in 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
II. Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., unlabeled this compound) against the binding of [3H]this compound-M.
Materials:
-
Prepared cell membranes expressing the target muscarinic receptor.
-
[3H]this compound-M (radioligand).
-
Unlabeled test compound (competitor).
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail (a commercially available mixture suitable for tritium counting, containing a solvent, surfactant, and fluors like PPO and POPOP).[2][8]
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add Assay Buffer, [3H]this compound-M (at a final concentration of approximately 1 nM), and the membrane preparation (typically 50-100 µg of protein per well).[3][5]
-
Non-specific Binding (NSB): Add Assay Buffer, [3H]this compound-M (1 nM), a saturating concentration of a muscarinic antagonist (e.g., 10 µM atropine), and the membrane preparation.
-
Competitive Binding: Add Assay Buffer, [3H]this compound-M (1 nM), varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.[5]
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4][6]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any unbound radioligand.[6]
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]
-
III. Data Analysis
-
Calculate the mean CPM for each set of triplicates.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competitive binding curve, express the specific binding at each concentration of the test compound as a percentage of the maximal specific binding (the specific binding in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]this compound-M).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, this compound, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]this compound (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New analogues of this compound and this compound-M: estimation of their in vitro affinity and efficacy at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vivo Microdialysis with Oxotremorine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the neurochemical environment of the brain in awake, freely moving animals.[1][2][3] This method allows for the continuous collection of extracellular fluid from specific brain regions, providing valuable insights into neurotransmitter release and metabolism.[1][2] When coupled with the administration of pharmacological agents, such as Oxotremorine, in vivo microdialysis becomes an invaluable tool for elucidating the mechanisms of drug action on neurotransmitter systems.
This compound is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist.[4][5] It mimics the action of the endogenous neurotransmitter acetylcholine by binding to and activating M1-M5 muscarinic receptor subtypes.[4] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central nervous system.[6][7] Understanding how this compound modulates neurotransmitter release is crucial for research in areas such as Parkinson's disease, Alzheimer's disease, and antipsychotic drug development.[4][5][8][9]
These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to investigate the effects of this compound administration on acetylcholine (ACh) release.
Data Presentation: Effects of this compound on Acetylcholine Release
The following tables summarize quantitative data from studies investigating the impact of this compound on acetylcholine release in different experimental conditions.
| Brain Region | Animal Model | This compound Dose | Route of Administration | Basal ACh Release (fmol/min) | Change in ACh Release | Reference |
| Striatum | Anesthetized Rats | 0.1 mg/kg | Intravenous (IV) | Not specified | Dose-dependent decrease | [10] |
| Striatum | Anesthetized Rats | 0.5 mg/kg | Intravenous (IV) | Not specified | Dose-dependent decrease | [10] |
| Spinal Cord (C2-C5) | Anesthetized Rats | 30 µg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent increase | [11] |
| Spinal Cord (C2-C5) | Anesthetized Rats | 100 µg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent increase | [11] |
| Spinal Cord (C2-C5) | Anesthetized Rats | 300 µg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent increase | [11] |
| Frontal Cortex, Hippocampus, Corpus Striatum | Not specified | 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | No significant change (in the presence of physostigmine) | [12] |
Note: Basal ACh release can vary significantly depending on the specific brain region, the analytical method used, and the experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Microdialysis Probe Implantation
This protocol describes the stereotaxic surgical procedure for implanting a microdialysis probe into a target brain region in a rat.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis guide cannula
-
Microdialysis probe (with a semipermeable membrane)
-
Surgical drill
-
Dental cement
-
Suturing material
-
Heating pad
Procedure:
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Once deeply anesthetized, place the rat in the stereotaxic apparatus. Ensure the head is securely fixed.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Preparation:
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Use a cotton swab to clean and dry the skull surface.
-
-
Craniotomy:
-
Identify the coordinates for the target brain region (e.g., striatum) using a rat brain atlas.
-
Mark the location for drilling on the skull.
-
Carefully drill a small burr hole over the target area, being cautious not to damage the underlying dura mater.
-
Gently remove the dura mater to expose the brain surface.
-
-
Probe Implantation:
-
Slowly lower the microdialysis guide cannula to the predetermined dorsal-ventral coordinate.
-
Secure the guide cannula to the skull using dental cement and anchoring screws.
-
-
Post-operative Care and Recovery:
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 24-48 hours before starting the microdialysis experiment. During this time, the dummy cannula should remain in the guide.
-
Protocol 2: Microdialysis Experiment with this compound Administration
This protocol details the procedure for performing the microdialysis experiment to measure acetylcholine release following this compound administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), typically containing an acetylcholinesterase inhibitor like neostigmine to prevent ACh degradation.[13]
-
Fraction collector (refrigerated if possible)
-
This compound solution (prepared in sterile saline or aCSF)
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection).[13]
Procedure:
-
Probe Insertion and Equilibration:
-
Gently remove the dummy cannula from the guide cannula and insert the microdialysis probe.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of acetylcholine release.
-
-
Baseline Sample Collection:
-
Collect at least 3-4 baseline dialysate samples into vials in the fraction collector. The collection time for each sample will depend on the sensitivity of the analytical method (typically 10-20 minutes).
-
-
This compound Administration:
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the effect of this compound on acetylcholine release.
-
-
Sample Storage and Analysis:
-
Store the collected dialysate samples at -80°C until analysis.
-
Quantify the concentration of acetylcholine in each sample using a validated analytical method such as HPLC-ECD.[13]
-
-
Data Analysis:
-
Calculate the average acetylcholine concentration from the baseline samples.
-
Express the post-administration acetylcholine levels as a percentage of the baseline average.
-
Perform statistical analysis to determine the significance of any changes in acetylcholine release.
-
Mandatory Visualizations
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors activated by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis with this compound.
Logical Relationship of Presynaptic M2 Autoreceptor Inhibition
Caption: this compound-mediated inhibition of acetylcholine release via presynaptic M2 autoreceptors.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and pilocarpine on striatal acetylcholine release as studied by brain dialysis in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenously administered this compound and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Oxotremorine solubility and stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxotremorine and its salts (this compound sesquifumarate and this compound M) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their solubilities in aqueous solutions compare?
This compound is commonly available as this compound sesquifumarate and this compound M (methiodide). Their solubilities in aqueous solutions differ significantly. This compound M exhibits higher water solubility compared to this compound sesquifumarate.[1][2] For detailed solubility information, please refer to the data presented in Table 1.
Q2: How should I prepare an aqueous stock solution of this compound?
For this compound sesquifumarate, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2).[3] Alternatively, a stock solution can be made in an organic solvent like DMSO or ethanol and then diluted into an aqueous buffer.[3] When using an organic stock, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects.[3] For this compound M, it can be directly dissolved in water to prepare a stock solution.[1][4][5] For in vitro experiments, it is recommended to filter and sterilize the aqueous solution using a 0.22 μm filter before use.[4]
Q3: How stable are aqueous solutions of this compound and what are the recommended storage conditions?
Aqueous solutions of this compound sesquifumarate are not recommended to be stored for more than one day.[3] For this compound M, stock solutions stored at -80°C can be kept for up to 6 months, while at -20°C, they are stable for up to 1 month.[4] It is generally advised to prepare fresh solutions for optimal results.[6] Factors such as pH, temperature, and light can influence the stability of this compound in aqueous solutions.
Q4: What is the primary mechanism of action for this compound?
This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), binding to M1, M2, M3, M4, and M5 subtypes.[7] Its effects are primarily mediated through the activation of these receptors. The M1 receptor, in particular, couples to Gq/11 proteins, initiating a downstream signaling cascade.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | Insufficient solvent volume or inappropriate solvent. | - Ensure you are using a sufficient volume of the appropriate solvent (see Table 1).- For this compound M, gentle warming and sonication can aid dissolution in water.[4]- For this compound sesquifumarate, preparing a stock solution in a small amount of DMSO or ethanol before diluting with your aqueous buffer can improve solubility.[3] |
| Precipitation in Aqueous Solution | Exceeding the solubility limit at the given pH or temperature. | - Verify that the final concentration does not exceed the solubility limit in your specific buffer and at your experimental temperature (see Table 1).- The solubility of this compound sesquifumarate is lower in PBS (pH 7.2) compared to some organic solvents.[3]- Ensure the pH of your final solution is within a range that favors solubility. |
| Inconsistent Experimental Results | Degradation of this compound in the aqueous solution. | - Prepare fresh aqueous solutions of this compound for each experiment, as prolonged storage is not recommended.[3]- Protect solutions from light and store at 2-8°C for short-term use.[9]- For longer-term storage of this compound M stock solutions, aliquot and store at -20°C or -80°C.[4] |
Data Presentation
Table 1: Solubility of this compound Forms
| Compound | Solvent | Solubility |
| This compound sesquifumarate | PBS (pH 7.2) | ~3 mg/mL[3] |
| Water | >10 mg/mL[10] | |
| Water | 9.51 mg/mL (25 mM)[2] | |
| DMSO | 14 mg/mL[3] | |
| Ethanol | 10 mg/mL[3] | |
| This compound M | Water | 100 mM[5] |
| Water | 32.22 mg/mL (100 mM)[1] | |
| Water | 24 mg/mL[11] | |
| Water | 8.33 mg/mL (25.85 mM)[4] | |
| DMSO | 125 mg/mL (387.97 mM)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound sesquifumarate Aqueous Solution
-
Weigh the desired amount of this compound sesquifumarate solid.
-
To prepare a stock solution, dissolve the solid in a minimal amount of a suitable organic solvent such as DMSO or ethanol.[3]
-
For direct preparation in aqueous buffer, add the solid to your desired buffer (e.g., PBS, pH 7.2).[3]
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
If an organic stock was prepared, perform serial dilutions into your aqueous experimental buffer to achieve the final desired concentration, ensuring the residual organic solvent is insignificant.[3]
-
It is recommended to use the aqueous solution on the same day it is prepared.[3]
Protocol 2: Preparation of this compound M Aqueous Solution
-
Weigh the desired amount of this compound M solid.
-
Add the appropriate volume of water to achieve the desired concentration.
-
Vortex or sonicate the solution to aid dissolution. Gentle warming can also be applied.[4]
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[4]
-
When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer.
-
For cell-based assays, it is advisable to sterilize the final working solution by passing it through a 0.22 μm filter.[4]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Potential degradation pathways for this compound.
Caption: M1 receptor signaling cascade activated by this compound.
References
- 1. This compound M | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 2. This compound sesquifumarate | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. protocols.io [protocols.io]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. muscarinic acetylcholine receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Buy this compound (sesquifumarate) [smolecule.com]
- 11. abmole.com [abmole.com]
Technical Support Center: Managing Oxotremorine-Induced Side Effects in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing the side effects of Oxotremorine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound that acts as a potent and selective agonist for muscarinic acetylcholine receptors (M1-M5).[1][2] It mimics the action of the neurotransmitter acetylcholine at these receptors, leading to a wide range of cholinergic or parasympathomimetic effects.[1] Because it is a tertiary amine, it can cross the blood-brain barrier and exert effects on both the central and peripheral nervous systems.[3]
Q2: What are the common applications of this compound in animal research?
This compound is widely used as a research tool to study the cholinergic system and to model diseases with cholinergic involvement.[1] Its ability to induce tremors, ataxia, and spasticity makes it a valuable agent for creating animal models of Parkinson's disease to test the efficacy of new anti-Parkinsonian drugs.[1][2] It is also used in studies related to antipsychotic drug testing and for investigating the role of muscarinic receptors in cognitive processes like learning and memory.[2][4]
Q3: What are the expected side effects of this compound administration in rodents?
This compound induces a range of dose-dependent cholinergic side effects. Centrally mediated effects include tremors, ataxia (impaired coordination), and hypothermia.[2][5][6] Peripherally, it causes increased salivation, lacrimation (tearing), bronchoconstriction, and potential gastrointestinal distress like diarrhea.[1][7][8]
Q4: Are there different forms of this compound available for research?
Yes, the two most common forms are this compound and its quaternary ammonium derivative, this compound-M. A key difference is that this compound-M does not readily cross the blood-brain barrier, so it primarily induces peripheral muscarinic effects.[3] This makes it useful for studies aiming to isolate the peripheral actions of muscarinic agonists.
Troubleshooting Guide: Managing Acute Side Effects
Q5: My animals are exhibiting severe tremors immediately after this compound injection. What is the recommended course of action?
Severe tremors are a known central effect of this compound.[2] To counteract this, you can pre-treat or post-treat with a centrally-acting muscarinic antagonist.
-
Immediate Antagonism: Administer a muscarinic antagonist like Atropine or Scopolamine . These compounds cross the blood-brain barrier and can effectively block the tremorigenic effects of this compound.[8][9][10]
-
Dose Adjustment: For future experiments, consider reducing the dose of this compound, as tremors are dose-dependent.[9][11]
-
Alternative Agonists: If central effects like tremors are undesirable for your experimental endpoint, consider using partial muscarinic agonists which may produce other desired effects like analgesia without inducing tremors.[6]
Q6: I am observing excessive salivation in my rodents, which is interfering with behavioral assessments. How can I manage this?
Excessive salivation is a classic peripheral muscarinic side effect.[9]
-
Peripheral Antagonism: The most effective way to manage this without affecting central cholinergic transmission is to use a peripherally-acting muscarinic antagonist like Glycopyrrolate or Methscopolamine .[8][12] These agents do not cross the blood-brain barrier and will reduce salivation and other peripheral effects while leaving the central effects of this compound intact.[8]
-
Centrally-Acting Antagonists: Atropine and scopolamine will also block salivation, but they will concurrently antagonize the central effects of this compound.[8][9]
Q7: My experimental protocol requires central muscarinic activation, but the peripheral side effects are causing significant distress to the animals. How can I selectively block the peripheral effects?
This is a common challenge. The best strategy is to pre-treat the animals with a peripherally-restricted muscarinic antagonist before administering this compound.
-
Recommended Agent: Glycopyrrolate is an excellent choice as it effectively reduces peripheral cholinergic signs (like salivation and gastrointestinal issues) with minimal to no central nervous system effects.[12]
-
Alternative Agent: Methscopolamine can also be used to counter the peripheral actions of muscarinic agonists like this compound.[13]
Q8: Can I use the same antagonist for both mice and rats?
Yes, antagonists like atropine and scopolamine are effective in both mice and rats.[8][9] However, it is important to note that there can be species differences in sensitivity to this compound. For instance, the threshold dose for inducing tremors and salivation is generally lower in mice compared to rats.[9] Therefore, dosages of both the agonist and antagonist should be optimized for the specific species and strain being used.
Data Presentation: Dosages for this compound and Antagonists
The following tables summarize typical dose ranges for this compound and commonly used antagonists in rodent models, based on published literature. Note: These are starting points; optimal doses should be determined empirically for your specific experimental conditions.
Table 1: this compound Threshold Doses for Side Effects in Rodents (Subcutaneous Administration)
| Animal Model | Side Effect | Threshold Dose (µg/kg) |
| Mouse | Tremor | > 50[9] |
| Salivation | > 75[9] | |
| Rat | Tremor | > 150[9] |
| Salivation | > 200[9] |
Table 2: Common Muscarinic Antagonists for Managing this compound Side Effects
| Antagonist | Primary Site of Action | Common Use | Typical Dose Range (Rodents) | Reference |
| Atropine | Central & Peripheral | General antagonism of all cholinergic effects | 0.5 - 5 mg/kg (IP/SC) | [9][14][15] |
| Scopolamine | Central & Peripheral | Potent central antagonism, often used in behavioral studies | 0.25 - 4.0 mg/kg (IP) | [8][13] |
| Glycopyrrolate | Peripheral | Selective blockade of peripheral side effects (e.g., salivation) | 0.2 - 0.4 mg/kg (IV/SC) | [12] |
| Methscopolamine | Peripheral | Selective blockade of peripheral side effects | Varies; used as pre-treatment | [8][13] |
Experimental Protocols
Protocol 1: Induction and Assessment of Tremors in Mice
-
Animal Preparation: Acclimatize male mice to the experimental room for at least 1 hour before testing.
-
Antagonist Administration (Optional): If testing an antagonist, administer it via intraperitoneal (IP) injection. For example, atropine sulfate can be dissolved in saline.[15]
-
Acclimatization Period: Place each mouse in an individual observation cage. Allow a 15-minute period for the antagonist to take effect.[15]
-
This compound Administration: Administer this compound sesquifumarate (e.g., 0.5 mg/kg) via subcutaneous (SC) injection at the nape of the neck.[15]
-
Observation and Scoring:
-
Observe the mice continuously.
-
At set time points (e.g., 5, 10, and 15 minutes) post-injection, score the severity of tremors.[15]
-
A common scoring scale is: 0 = no tremor; 1 = slight tremor; 2 = moderate tremor; 3 = severe/continuous tremor.
-
The sum of the scores across the time points can be used as a "Total Tremor Score" for quantitative analysis.[15]
-
Protocol 2: Measurement of Salivation
-
Animal Preparation: Anesthetize the animal (e.g., with urethane for a terminal procedure) to prevent swallowing of saliva.
-
Saliva Collection:
-
Carefully pre-weigh small cotton balls or absorbent paper discs.
-
Place a cotton ball in the animal's mouth for a precise period (e.g., 2 minutes).
-
Remove the cotton ball and immediately weigh it again.
-
-
Quantification: The amount of saliva produced is the difference between the post- and pre-collection weights. This can be expressed as mg of saliva per unit of time.
-
Drug Administration: Administer this compound and/or antagonists systemically and repeat the collection procedure at desired time points to assess the drug effects on salivation.
Visualizations: Pathways and Workflows
Caption: this compound acts as an agonist at muscarinic acetylcholine receptors.
Caption: Workflow for an experiment using this compound with optional antagonist pre-treatment.
Caption: Decision tree for selecting an antagonist based on the type of side effect.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The involvement of cholinergic and noradrenergic systems in behavioral recovery following this compound treatment to chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diazepam on muscarinic acetylcholine receptor binding in vivo and on this compound-induced tremor and hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional differences in receptor reserve for analogs of this compound in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced cholinergic syndrome: modifications by levodopa and/or oral cytidine diphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential response to cholinergic stimulation in psychogenitically selected rat lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of this compound-induced behavioral suppression by antimuscarinic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Effects of scopolamine, pilocarpine, and this compound on the exploratory behavior of two psychogenetically selected lines of rats in a complex maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenously administered this compound and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxotremorine-Induced Receptor Desensitization In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to muscarinic acetylcholine receptor (mAChR) desensitization induced by the agonist Oxotremorine in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Loss of Cellular Response to this compound
Question: My cells show a robust initial response to this compound, but the signal diminishes quickly with prolonged or repeated application. What is happening and how can I prevent this?
Answer: This phenomenon is known as tachyphylaxis or rapid desensitization, a protective mechanism to prevent cellular overstimulation. The primary causes and potential solutions are outlined below.
| Potential Cause | Suggested Solution |
| Receptor Phosphorylation | Agonist binding to the muscarinic receptor triggers G protein-coupled receptor kinases (GRKs) to phosphorylate the receptor's intracellular domains. This phosphorylation increases the receptor's affinity for β-arrestin proteins, leading to the termination of G protein signaling. To mitigate this, you can pre-incubate your cells with a GRK inhibitor. |
| β-Arrestin Binding | Following phosphorylation, β-arrestin binds to the receptor, physically blocking its interaction with G proteins and initiating receptor internalization. To investigate the role of β-arrestin, you can utilize cell lines with knockout or siRNA-mediated knockdown of β-arrestin isoforms. |
| Receptor Internalization | The β-arrestin-bound receptor is targeted for removal from the cell surface via clathrin-mediated endocytosis, further reducing the number of available receptors. To prevent this, you can inhibit this pathway using hypertonic sucrose solution or specific inhibitors of dynamin, a key protein in vesicle formation. |
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability in the desensitization response to this compound between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to your experimental setup and cell handling.
| Potential Cause | Suggested Solution |
| Cell Passage Number and Health | As cells are passaged, their receptor expression levels and signaling machinery can change. Unhealthy cells will also respond poorly and inconsistently. It is crucial to use cells within a defined, narrow passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent Agonist Concentration | The concentration of this compound directly impacts the rate and extent of desensitization. Prepare fresh agonist solutions for each experiment and ensure accurate and consistent pipetting. |
| Suboptimal Assay Conditions | Factors such as buffer composition, pH, and temperature can influence receptor signaling and desensitization. Standardize these conditions across all experiments to ensure reproducibility. |
Signaling and Experimental Workflow Diagrams
Caption: Canonical pathway for muscarinic receptor desensitization.
Caption: Experimental workflow for studying the prevention of receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced receptor desensitization?
A1: this compound, as a muscarinic agonist, induces homologous desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization via clathrin-mediated endocytosis.
Q2: Can I completely prevent desensitization in my experiments?
A2: While completely preventing desensitization might alter the natural cellular response, you can significantly mitigate it for experimental purposes. Using inhibitors of GRKs, β-arrestin knockdown, or blocking endocytosis can maintain receptor sensitivity for a longer duration.
Q3: Does the concentration of this compound affect the rate of desensitization?
A3: Yes, higher concentrations of this compound will generally lead to a faster and more profound desensitization. It is advisable to use the lowest effective concentration of the agonist to achieve your desired cellular response while minimizing desensitization.
Q4: How can I quantify the extent of receptor desensitization?
A4: Desensitization can be quantified by measuring the decrease in the cellular response to a second application of the agonist after an initial prolonged exposure. Common methods include calcium imaging to measure changes in intracellular calcium, or a [³⁵S]GTPγS binding assay to measure G protein activation.
Q5: Are there alternatives to pharmacological inhibitors for preventing desensitization?
A5: Yes, molecular biology techniques can be very effective. Using siRNA to knock down the expression of GRKs or β-arrestins can provide more specific inhibition than small molecule inhibitors. Additionally, using cell lines with genetically knocked-out key components of the desensitization pathway is another powerful approach.
Key Experimental Protocols
Below are detailed methodologies for key experiments related to preventing this compound-induced receptor desensitization.
Protocol 1: Inducing and Preventing Desensitization with a GRK Inhibitor
Objective: To induce muscarinic receptor desensitization with this compound and assess the effect of a GRK inhibitor on preventing this desensitization.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound
-
GRK inhibitor (e.g., Paroxetine or Compound 101)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium imaging system or [³⁵S]GTPγS binding assay reagents
Methodology:
-
Cell Preparation: Seed cells in a suitable format for your chosen assay (e.g., 96-well plate for calcium imaging).
-
Inhibitor Pre-incubation:
-
Prepare a stock solution of the GRK inhibitor in DMSO.
-
Dilute the inhibitor to the desired final concentration in the assay buffer. A typical starting concentration for Paroxetine is 10-30 µM.
-
Replace the cell culture medium with the inhibitor-containing assay buffer and incubate for 30-60 minutes at 37°C.
-
For the control group, use an equivalent concentration of DMSO in the assay buffer.
-
-
Induction of Desensitization:
-
Prepare a high concentration of this compound (e.g., 10-100 µM) in the assay buffer.
-
Add the this compound solution to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to induce desensitization.
-
-
Washout:
-
Carefully aspirate the this compound-containing buffer.
-
Wash the cells three times with fresh, pre-warmed assay buffer to remove the agonist.
-
-
Measurement of Receptor Response:
-
For Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Measure the baseline fluorescence, then stimulate the cells with a lower, EC₅₀ concentration of this compound and record the change in fluorescence.
-
For [³⁵S]GTPγS Binding Assay: Prepare cell membranes from the treated and control cells. Perform the [³⁵S]GTPγS binding assay by incubating the membranes with [³⁵S]GTPγS and a stimulating concentration of this compound.
-
-
Data Analysis:
-
Compare the response to the second this compound stimulation in cells pre-treated with the GRK inhibitor to those treated with vehicle. A smaller reduction in the response in the inhibitor-treated group indicates the prevention of desensitization.
-
Protocol 2: Preventing Receptor Internalization with Sucrose
Objective: To inhibit clathrin-mediated endocytosis using hypertonic sucrose to prevent this compound-induced receptor internalization.
Materials:
-
Cells expressing the muscarinic receptor of interest
-
Cell culture medium
-
This compound
-
Sucrose
-
Assay buffer
Methodology:
-
Cell Preparation: Seed cells as described in Protocol 1.
-
Sucrose Pre-incubation:
-
Prepare a hypertonic sucrose solution (e.g., 0.45 M) in serum-free cell culture medium.
-
Replace the normal medium with the sucrose-containing medium and incubate for 30 minutes at 37°C.
-
-
Induction of Desensitization:
-
Add a high concentration of this compound to the sucrose-containing medium and incubate for 30-60 minutes at 37°C.
-
-
Washout and Measurement:
-
Follow steps 4-6 from Protocol 1 to wash the cells and measure the receptor response.
-
Note: Hypertonic sucrose treatment can cause osmotic stress to cells. It is important to perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure that the treatment is not causing significant cytotoxicity.
Protocol 3: Quantifying Desensitization with a [³⁵S]GTPγS Binding Assay
Objective: To quantify G protein activation as a measure of receptor sensitivity following desensitization.
Materials:
-
Cell membranes from desensitized and control cells
-
[³⁵S]GTPγS
-
GDP
-
Non-labeled GTPγS
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
GDP (final concentration 10 µM)
-
Cell membranes (5-20 µg protein)
-
This compound at a range of concentrations to generate a dose-response curve.
-
-
Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS) from total binding.
-
Plot the specific [³⁵S]GTPγS binding against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
A rightward shift in the EC₅₀ or a decrease in the Eₘₐₓ in the desensitized samples compared to the control samples indicates the extent of desensitization.
-
Addressing off-target effects of Oxotremorine in experimental results
Welcome to the technical support center for Oxotremorine. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experimental challenges, with a specific focus on addressing the off-target effects of this potent muscarinic agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic compound that acts as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] It mimics the action of the endogenous neurotransmitter acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] Its ability to cross the blood-brain barrier allows it to act on both the central and peripheral nervous systems.[2] In research, it is frequently used to induce tremors and ataxia, creating an experimental model for studying Parkinson's disease and potential anti-Parkinsonian drugs.[3]
Q2: Is this compound selective for a specific muscarinic receptor subtype? A2: No, this compound is considered a non-selective agonist, meaning it binds to and activates all five muscarinic receptor subtypes (M1, M2, M3, M4, M5).[1][2] This lack of selectivity is a primary reason for its wide range of physiological effects and is a critical consideration in experimental design.
Q3: What are the most common "off-target" or unintended effects observed with this compound? A3: The term "off-target" can refer to effects on unintended muscarinic subtypes or entirely different receptor families.
-
Muscarinic Side Effects : When studying the central effects (e.g., via M1 receptors), the peripheral effects are often considered undesirable. These include classic parasympathomimetic responses like excessive salivation, lacrimation, bronchoconstriction, and cardiovascular effects such as changes in blood pressure and heart rate, which are mediated by M2 and M3 receptors.[1][4][5]
-
Non-Muscarinic Effects : At higher doses, this compound can produce effects, such as convulsions and lethality, that are not preventable by high doses of muscarinic antagonists like atropine.[6] This suggests the involvement of non-muscarinic pathways. There is also evidence that this compound and its methiodide derivative (this compound-M) can interact with nicotinic acetylcholine receptors (nAChRs) and NMDA receptors.[7][8][9]
Q4: How can I differentiate between the central and peripheral effects of this compound in my experiments? A4: A common and effective strategy is to use a muscarinic antagonist that does not readily cross the blood-brain barrier, such as atropine methyl nitrate.[6][10] By pre-treating an animal with a peripherally restricted antagonist, you can block the peripheral effects (like salivation and cardiovascular changes) and isolate the centrally-mediated behavioral or neurological responses to this compound.
Q5: Does this compound have activity at non-muscarinic receptors? A5: Yes, there is evidence for activity beyond muscarinic receptors, particularly at higher concentrations.
-
Nicotinic Receptors : this compound-M has been shown to directly activate nicotinic acetylcholine receptor channels.[7]
-
NMDA Receptors : Studies have demonstrated that this compound-M can potentiate NMDA receptor currents through a mechanism that is independent of muscarinic receptor activation.[8][9]
-
Potassium Channels : this compound-M can directly inhibit KCNQ2/3 potassium channels in a manner that is not blocked by atropine.[11]
Troubleshooting Guide
Q: My in vivo experiment is confounded by severe tremors, salivation, and other peripheral symptoms, masking the cognitive or behavioral endpoint I want to measure. How can I mitigate this? A: This is a classic challenge with systemic administration of this compound.
-
Solution 1: Use a Peripherally-Restricted Antagonist. Pre-treat your animals with an antagonist that does not cross the blood-brain barrier, such as atropine methyl nitrate or methscopolamine. This will block the peripheral muscarinic effects while allowing this compound to act on the central nervous system.[6][10]
-
Solution 2: Dose-Response Optimization. Conduct a thorough dose-response study. There may be a narrow concentration window where you can observe the desired central effect with minimal peripheral side effects.[12]
-
Solution 3: Localized Administration. If your experimental question allows, consider direct administration of this compound to the specific brain region of interest to avoid systemic side effects.
Q: I am observing unexpected cardiovascular effects, such as a significant drop in blood pressure and heart rate, in my animal model. What is the cause and how can I control for it? A: These effects are typically caused by the activation of M2 muscarinic receptors in the heart and M3 receptors in the vasculature.[4][13]
-
Solution 1: Selective Antagonism. To confirm the involvement of M2 receptors, you can co-administer a selective M2 antagonist, such as methoctramine.[14] This can help normalize the cardiovascular response.
-
Solution 2: Consider a More Selective Agonist. If your research goals permit, switching to an agonist with higher selectivity for the M receptor subtype you are studying (e.g., an M1-selective agonist) may eliminate these cardiovascular effects.
Q: In my cell-based assay using a specific cell line, the response to this compound is not what I predicted based on the M receptor I transfected. What could be happening? A: This could be due to several factors related to off-target or unintended receptor activation.
-
Solution 1: Characterize Endogenous Receptors. Your cell line may endogenously express other muscarinic receptor subtypes that are contributing to the signal. For example, M1/M3/M5 receptors couple to Gq proteins and stimulate inositol phosphate accumulation, while M2/M4 receptors couple to Gi and inhibit cAMP production.[15] The net effect could be complex. Use selective antagonists (see Data Hub tables) to pharmacologically dissect which receptor subtypes are active.
-
Solution 2: Rule out Non-Muscarinic Targets. Consider if your assay could be influenced by this compound's effects on other targets known to be present in your cells, such as KCNQ potassium channels.[11]
Q: I'm administering very high doses of this compound, and I'm observing neurotoxic effects that are not reversed by the muscarinic antagonist atropine. What does this indicate? A: This strongly suggests a non-muscarinic mechanism of toxicity.[6] At high concentrations, this compound's effects may extend to other receptor systems or cause cellular stress through mechanisms unrelated to cholinergic signaling. These atropine-insensitive effects represent a limitation of the compound. It is crucial to acknowledge that results obtained under these conditions are not solely attributable to muscarinic receptor activation.
Visualized Workflows and Pathways
Caption: Primary signaling pathways activated by this compound.
Caption: Workflow for differentiating central vs. peripheral effects.
Caption: Troubleshooting logic for identifying the source of an effect.
Data Hub
Table 1: Muscarinic Receptor Antagonist Selectivity This table provides examples of antagonists commonly used to differentiate muscarinic receptor subtype activity.
| Antagonist | Primary Selectivity | Typical Use |
| Atropine | Non-selective | General blockade of all muscarinic receptors.[10] |
| Atropine Methyl Nitrate | Non-selective (Peripherally Restricted) | Block peripheral muscarinic effects without affecting the CNS.[6] |
| Pirenzepine | M1 selective | Isolate M1 receptor-mediated effects, often in the CNS.[16] |
| Methoctramine | M2 selective | Isolate M2 receptor-mediated effects, such as cardiac responses.[14] |
| 4-DAMP | M3 selective | Isolate M3 receptor-mediated effects, such as smooth muscle contraction.[17] |
| Trihexyphenidyl | M1 selective | Used to antagonize central M1-mediated behavioral effects of this compound.[16] |
Table 2: Interpreting Agonist Affinity States using Radioligand Binding The ratio of a compound's binding affinity for the antagonist-labeled receptor versus the agonist-labeled receptor can predict its functional efficacy. A commonly used pair is [³H]N-methylscopolamine (NMS) as the antagonist and [³H]this compound-M (Oxo-M) as the agonist.[18][19]
| NMS/Oxo-M Affinity Ratio | Interpretation | Example Compounds |
| High (>4000) | Full Agonist | Carbachol, Muscarine[19] |
| Intermediate (100-1400) | Partial or Full Agonist | Pilocarpine, this compound[18][19] |
| Low (~1) | Antagonist | Atropine, Pirenzepine, N-Methylscopolamine[18] |
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for Gq-Coupled Receptor Activation
This protocol measures the functional response to this compound at Gq-coupled muscarinic receptors (M1, M3, M5). Activation of these receptors leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The assay measures the accumulation of the more stable IP1.[20][21]
Materials:
-
Cells expressing the muscarinic receptor(s) of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium and plates (e.g., 384-well white microplate).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulation Buffer: Assay buffer containing an inhibitor of IP1 degradation, typically 50 mM Lithium Chloride (LiCl).[21]
-
This compound stock solution.
-
(Optional) Antagonist stock solution.
-
IP-One HTRF® assay kit (or equivalent).
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined density (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.[20]
-
Antagonist Pre-incubation (Optional): To confirm the effect is receptor-mediated, add selective or non-selective antagonists to designated wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove cell culture medium from the wells and add the this compound dilutions. Include a "no agonist" control.
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[20]
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in the lysis buffer provided with the kit.
-
Add the detection reagent mixture to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.[22]
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).[20]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert the ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Antagonist Blockade of this compound-Induced Tremors in Mice
This protocol provides a framework for using antagonists to confirm that a behavioral effect (tremor) is mediated by central muscarinic receptors.[17]
Materials:
-
Male mice (strain as appropriate for the study).
-
This compound sesquifumarate solution (for subcutaneous injection).
-
Antagonist solution(s) (e.g., Atropine sulfate for central + peripheral blockade; Atropine methyl nitrate for peripheral-only blockade) for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline).
-
Observation cages.
-
Timer.
-
Tremor scoring scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room and individual observation cages.
-
Animal Grouping: Divide animals into groups (e.g., Vehicle + this compound; Antagonist A + this compound; Antagonist B + this compound).
-
Antagonist Pre-treatment: Administer the appropriate antagonist or vehicle via i.p. injection.[17]
-
Incubation Period: Return mice to their cages for a 15-minute pre-treatment period.[17]
-
This compound Administration: Administer a single subcutaneous injection of this compound (e.g., 0.5 mg/kg) at the nape of the neck.[17]
-
Behavioral Observation:
-
At set time points after the this compound injection (e.g., 5, 10, and 15 minutes), observe each mouse for the severity of tremors.[17]
-
Assign a tremor score at each time point. Other cholinergic signs like salivation can also be noted.
-
-
Data Analysis:
-
For each mouse, sum the tremor scores from all time points to get a "Total Tremor Score".
-
Compare the Total Tremor Scores between the vehicle-treated group and the antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in the tremor score in an antagonist-treated group indicates that the tremor is mediated by the receptors blocked by that antagonist.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of a cholinergic agent, this compound, on sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonmuscarinic neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms [inis.iaea.org]
- 10. Antagonism of this compound-induced behavioral suppression by antimuscarinic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel muscarinic receptor-independent mechanism of KCNQ2/3 potassium channel blockade by this compound-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced modifications of the behavioral and neuroendocrine responses to formalin pain in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Muscarinic agonist this compound-M-induced long-term depression in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Evidence that the M1 muscarinic receptor subtype mediates the effects of this compound on masculine sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]this compound (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inositol phosphate accumulation assay [bio-protocol.org]
Technical Support Center: Optimizing Oxotremorine Dosage for Consistent Behavioral Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Oxotremorine dosage for consistent and reproducible behavioral responses in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective muscarinic acetylcholine receptor agonist.[1][2][3] It readily crosses the blood-brain barrier and mimics the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5), leading to a wide range of parasympathomimetic effects in both the central and peripheral nervous systems.[1][4] Its ability to induce symptoms similar to Parkinson's disease, such as tremors and ataxia, has made it a valuable research tool for studying cholinergic systems and for screening potential anti-Parkinsonian drugs.[1][2]
Q2: What are the typical behavioral responses observed after this compound administration in rodents?
This compound administration in rodents elicits a variety of dose-dependent behavioral and physiological responses, including:
-
Central Nervous System Effects: Tremors, ataxia (impaired coordination), and spasticity are hallmark effects.[1][2] It can also induce hypothermia, reduce locomotor activity, and in some cases, facilitate specific behaviors like masculine sexual behavior.[5][6][7]
-
Peripheral Nervous System Effects: Common peripheral effects include salivation, lacrimation (tearing), and bronchoconstriction.[1][8][9]
-
Analgesic Effects: this compound has been shown to have antinociceptive (pain-reducing) effects in various pain models.[10][11]
Q3: My behavioral results with this compound are inconsistent. What are the potential contributing factors?
Inconsistent behavioral responses to this compound can arise from several factors. It is crucial to systematically evaluate each of the following:
-
Dosage and Administration: Inaccurate dosage calculations or inconsistent administration techniques (e.g., intraperitoneal vs. subcutaneous injection) can lead to significant variability.
-
Animal-Related Factors:
-
Strain: Different rodent strains can exhibit varied sensitivity to this compound.[12] For example, C3H mice show less severe depression of open-field activity compared to C57BL and DBA mice.[12]
-
Age: Aged rats have been shown to experience a greater duration and intensity of tremors compared to younger rats at the same doses.[13]
-
Sex: Sex differences in response to cholinergic agonists have been reported and should be considered in experimental design.
-
-
Environmental Factors: Stress can alter baseline behaviors and the animal's response to pharmacological agents.[14] Consistent handling and a proper acclimatization period are essential.[14]
-
Drug Solution and Stability: The stability of the this compound solution is critical. It is recommended to prepare fresh solutions for each experiment and to be mindful of the solvent used, as organic solvents can have physiological effects.[15]
Troubleshooting Guides
Issue 1: High Variability in Tremor Induction
Problem: The intensity and duration of this compound-induced tremors are highly variable between subjects and across experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Double-check all dose calculations, including conversions for the specific salt of this compound being used (e.g., sesquifumarate). Ensure precise measurement and consistent injection volumes. |
| Animal Strain Differences | Use a consistent and well-characterized rodent strain for all experiments. Be aware of known strain-dependent sensitivities to muscarinic agonists.[12] |
| Age of Animals | Ensure that all animals are within a narrow and consistent age range, as sensitivity to this compound can change with age.[13] |
| Route of Administration | Standardize the route of administration (e.g., subcutaneous, intraperitoneal) as this can affect the pharmacokinetics of the drug. |
| Observer Variability | Develop a clear and objective scoring system for tremor intensity. If possible, have a single, blinded observer score all animals. |
Issue 2: Inconsistent Effects on Locomotor Activity
Problem: The expected reduction in locomotor activity following this compound administration is not consistently observed or the magnitude of the effect varies significantly.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Selection | Conduct a dose-response study to determine the optimal dose for producing a consistent effect on locomotor activity in your specific animal model and experimental conditions. |
| Habituation to Testing Environment | Ensure a proper habituation period for the animals to the testing apparatus (e.g., open field arena) to minimize novelty-induced hyperactivity that could mask the drug's effect. |
| Timing of Behavioral Assessment | The timing of the behavioral test relative to the drug administration is crucial. The peak effect of this compound on locomotor activity may have a specific time window. |
| Environmental Stressors | Minimize environmental stressors such as noise and inconsistent lighting, as these can influence baseline activity levels.[14] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Tremor in Mice
This protocol provides a standardized method for inducing and quantifying tremors in mice following this compound administration.
-
Animal Preparation:
-
Use male mice of a consistent strain and age (e.g., C57BL/6J, 8-10 weeks old).
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the facility before the experiment.
-
On the day of the experiment, allow animals to acclimate to the testing room for at least 30 minutes.
-
-
Drug Preparation:
-
Experimental Procedure:
-
Tremor Scoring:
-
Use a validated scoring scale. A common example is:
-
0 = No tremor
-
1 = Mild, intermittent tremor
-
2 = Moderate, continuous tremor
-
3 = Severe, continuous tremor with ataxia
-
-
-
Data Analysis:
-
Calculate a total tremor score for each animal by summing the scores from each time point.
-
Compare the total tremor scores between different dose groups.
-
Data Presentation
Table 1: Dose-Response of this compound on Key Behavioral and Physiological Parameters in Rodents
| Species | Route of Admin. | Dose Range | Observed Effect | Reference |
| Mouse | Subcutaneous | > 50 µg/kg | Tremor Induction | [8] |
| Mouse | Subcutaneous | > 75 µg/kg | Salivation | [8] |
| Rat | Subcutaneous | > 150 µg/kg | Tremor Induction | [8] |
| Rat | Subcutaneous | > 200 µg/kg | Salivation | [8] |
| Rat | Intraperitoneal | 1.3 mg/kg (ED50) | Salivation | [9] |
| Rat | Intraperitoneal | 1.6 mg/kg (ED50) | Tremor | [9] |
| Rat | Intraperitoneal | 3.2 mg/kg (ED50) | Convulsions | [9] |
| Rat | Subcutaneous | 30 - 300 µg/kg | Increased tail-flick latency (analgesia) | [10] |
| Mouse | Intraperitoneal | 0.001 - 0.01 mg/kg | Reduction in repetitive behaviors (marble burying, grooming) | [6] |
| Rat | Intraperitoneal | 0.1 - 0.2 mg/kg | Reduction of formalin-induced pain responses | [11] |
| Rat | Intraperitoneal | 0.1 - 0.8 mg/kg | Facilitation of masculine sexual behavior | [7] |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound M | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Role of specific muscarinic receptor subtypes in cholinergic parasympathomimetic responses, in vivo phosphoinositide hydrolysis, and pilocarpine-induced seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central muscarinic receptors and male rat sexual behavior: facilitation by this compound but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonmuscarinic neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenously administered this compound and atropine, in doses known to affect pain threshold, affect the intraspinal release of acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced modifications of the behavioral and neuroendocrine responses to formalin pain in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic influences on cholinergic drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in central and peripheral responses to this compound in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
Oxotremorine Technical Support Center: Troubleshooting Unexpected Results in Neuronal Cell Cultures
Welcome to the technical support resource for researchers utilizing Oxotremorine in neuronal cell culture experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected outcomes and help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuronal cells?
This compound is a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist.[1][2] It mimics the action of acetylcholine by binding to and activating all five subtypes of muscarinic receptors (M1-M5). In the central nervous system, M1, M3, and M5 receptors are primarily coupled to Gαq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.[3][4] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration. M2 and M4 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] The predominant effect in brain regions like the hippocampus and cortex is mediated through the M1 receptor subtype.[3]
Q2: I'm observing neuronal death at higher concentrations of this compound. Is this expected?
While this compound can promote cell viability and neurite outgrowth at lower concentrations in certain cell models[5][6], high doses can induce neurotoxicity. This toxicity may manifest as convulsions and cell death and, interestingly, may not be entirely preventable by the muscarinic antagonist atropine, suggesting a potential non-muscarinic component to its toxic effects at high concentrations.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental goals.
Q3: My results suggest this compound is affecting NMDA receptors. Is there a known interaction?
Yes, this is a documented "unexpected" effect. Research has shown that this compound-M, a derivative of this compound, can directly potentiate NMDA receptor currents.[8][9] This potentiation can occur independently of muscarinic receptor activation and is not blocked by atropine.[8] This direct interaction with NMDA receptors is an important consideration when interpreting data related to synaptic plasticity, excitotoxicity, and calcium signaling.
Q4: I am using a cell line that should not express muscarinic receptors, yet I see a response to this compound-M. Why?
This could be due to the nicotinic properties of this compound-M. Although traditionally considered a pure muscarinic agonist, this compound-M has been shown to have strong nicotinic actions, capable of activating nicotinic acetylcholine receptor (nAChR) channels directly.[10] If your neuronal culture expresses nAChRs, this could explain the observed response.
Troubleshooting Guide
Issue 1: Inconsistent or No Intracellular Calcium Response
| Potential Cause | Troubleshooting Step |
| Cell Health: | Ensure cells are healthy and not overly confluent. Stressed cells may not respond optimally. |
| Receptor Desensitization: | Prolonged or repeated exposure to this compound can lead to mAChR desensitization and internalization.[11][12] Reduce pre-incubation times or agonist exposure duration. |
| Incorrect Agonist Concentration: | Perform a full dose-response curve to identify the optimal concentration for your cell type. |
| Cell Line Variation: | Different neuronal cell lines have varying expression levels of mAChR subtypes. Verify receptor expression in your specific cell line. |
| Lack of PIP2 Hydrolysis: | In some systems, certain muscarinic agonists, including this compound, may stimulate calcium release without significant PIP2 hydrolysis.[13] Consider measuring downstream markers other than IP3 accumulation. |
Issue 2: Unexpected Neuronal Inhibition or Excitation
| Potential Cause | Troubleshooting Step |
| Differential Receptor Expression: | The effect of this compound (excitatory vs. inhibitory) is dependent on the specific mAChR subtypes (Gαq vs. Gαi coupled) expressed by the neurons.[14] Characterize the mAChR subtype expression in your culture. |
| Off-Target Effects: | Consider the potential for direct NMDA receptor potentiation or nicotinic receptor activation, especially with this compound-M.[8][9][10] Use specific antagonists (e.g., AP5 for NMDA receptors, mecamylamine for nAChRs) to dissect the signaling pathway. |
| Complex Network Activity: | In a mixed neuronal culture, the overall effect may be a combination of direct actions on some neurons and indirect effects on others through synaptic connections. |
Issue 3: Conflicting Data on Acetylcholine Release
| Potential Cause | Troubleshooting Step |
| Presynaptic Autoreceptors: | The effect of this compound on acetylcholine release can be complex, involving presynaptic inhibitory autoreceptors.[15] The net effect can be inhibitory or facilitatory depending on the experimental conditions and the specific synapse being studied.[16][17] |
| Experimental Preparation: | The observed effect can vary significantly between different preparations (e.g., isolated nerve terminals vs. intact tissue slices). Carefully consider the specifics of your experimental setup. |
Experimental Protocols
Key Experiment: Calcium Imaging with Fura-2 AM
This protocol outlines a general procedure for measuring intracellular calcium changes in neuronal cultures in response to this compound stimulation.
-
Cell Preparation: Plate neuronal cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.
-
Wash the cells gently with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Stimulation:
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.[18]
-
-
Data Analysis:
-
Convert the fluorescence ratio to intracellular calcium concentrations using established calibration methods.
-
Analyze parameters such as peak response, duration of response, and area under the curve.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonmuscarinic neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms [inis.iaea.org]
- 10. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on neuronal RNA and chromatin in thalamic cholinoceptive sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of atropine and this compound on acetylcholine release in rat phrenic nerve-diaphragm preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement by this compound of acetylcholine release from the rat phrenic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the mechanism of action of this compound on the guinea-pig isolated ileum preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Reproducibility of Oxotremorine-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Oxotremorine-based assays. Our goal is to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It readily crosses the blood-brain barrier and is widely used in research to induce parasympathomimetic effects, such as tremors, salivation, and hypothermia, which serve as models for studying cholinergic system function and pathophysiology, particularly in the context of neurodegenerative diseases like Parkinson's disease.[3][4][5]
Q2: What are the different forms of this compound available and which one should I use?
The two common forms are this compound M (methiodide) and this compound sesquifumarate.
-
This compound M is a quaternary ammonium salt and does not efficiently cross the blood-brain barrier. It is therefore primarily used for studying peripheral muscarinic receptor-mediated effects.[6]
-
This compound sesquifumarate is a tertiary amine that can cross the blood-brain barrier, making it suitable for investigating both central and peripheral cholinergic effects.[7]
The choice between these forms depends on your specific research question.
Q3: How should I prepare and store this compound solutions?
-
Stock Solutions: this compound sesquifumarate is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[7] this compound M iodide is soluble in DMSO and water.[1] For most in vitro assays, a high-concentration stock solution in DMSO is recommended. For in vivo studies, further dilution in saline or another appropriate vehicle is necessary.[7][8]
-
Storage: Powdered this compound is stable for years when stored at -20°C.[8][9] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1][8] Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[7]
Q4: What are the expected effective concentrations of this compound?
The effective concentration of this compound varies significantly depending on the assay, cell type, or animal model. Below are some general guidelines.
| Assay Type | Organism/Cell Line | This compound Form | Typical Concentration/Dose Range | Reference |
| In Vivo Tremor Induction | Mouse (SC) | This compound | > 50 µg/kg | [10] |
| In Vivo Tremor Induction | Rat (SC) | This compound | > 150 µg/kg | [10] |
| In Vivo Salivation | Mouse (SC) | This compound | > 75 µg/kg | [10] |
| In Vivo Salivation | Rat (SC) | This compound | > 200 µg/kg | [10] |
| In Vitro PI Hydrolysis | Mouse Ileum | This compound M | EC50: 0.36 - 1.62 µM | [9] |
| In Vitro Calcium Flux | CHRM3 Cell Line | This compound | EC50: 4.11 x 10⁻⁸ M | [11] |
| In Vitro Neuroprotection | SH-SY5Y cells | This compound M | 10 µM | [12] |
Troubleshooting Guides
In Vivo Assays (Tremor and Salivation)
Problem: High variability in tremor intensity between animals.
-
Question: My tremor scores are inconsistent across my study group. What could be the cause?
-
Answer:
-
Animal-to-animal variability: Intrinsic biological differences in metabolism and receptor density can contribute to varied responses. Ensure you are using a sufficient number of animals per group to account for this.
-
Injection technique: Inconsistent subcutaneous (SC) or intraperitoneal (IP) injection placement can lead to variable absorption rates. Ensure all injections are administered consistently by a trained individual.
-
Stress: Animal stress can influence neurotransmitter levels and affect the response to this compound. Handle animals gently and allow for an acclimatization period before the experiment.
-
Drug stability: Ensure your this compound solution is fresh and has been stored correctly. Degradation of the compound will lead to weaker and more variable effects.[7]
-
Problem: No significant salivation observed at expected doses.
-
Question: I am not observing a salivation response even at doses reported in the literature. Why might this be?
-
Answer:
-
Hydration status: Dehydrated animals may produce less saliva. Ensure animals have free access to water before the experiment.
-
Method of quantification: The method for collecting and quantifying saliva can greatly impact results. Ensure your method is sensitive and reproducible. A common method involves placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the weight change.[13]
-
Anticholinergic interference: Certain components of the diet or bedding may have anticholinergic properties. Ensure the animal's environment is free from potential confounding substances.
-
Strain differences: Different mouse or rat strains can exhibit varied sensitivity to cholinergic agonists. Check the literature for data on the specific strain you are using.
-
In Vitro Assays (Calcium Imaging)
Problem: High background fluorescence in my calcium imaging assay.
-
Question: The baseline fluorescence in my Fura-2 AM imaging is very high, making it difficult to detect a signal. What can I do?
-
Answer:
-
Incomplete hydrolysis of AM ester: Ensure sufficient time is allowed for intracellular esterases to cleave the AM group from Fura-2 AM, rendering it calcium-sensitive and trapping it inside the cell. A post-loading incubation of at least 30 minutes is recommended.[14]
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To mitigate this, you can try using a different calcium indicator that excites at a longer wavelength where autofluorescence is typically lower. Additionally, using a spectral confocal microscope and linear unmixing can help separate the specific indicator signal from the autofluorescence.
-
Excess extracellular dye: Thoroughly wash the cells after loading with Fura-2 AM to remove any dye that has not been taken up by the cells.
-
Phototoxicity: Excessive exposure to excitation light can damage cells and lead to increased background fluorescence. Minimize exposure times and use the lowest possible excitation intensity.
-
Problem: Low signal-to-noise ratio in my calcium response.
-
Question: The calcium response to this compound is very weak and noisy. How can I improve my signal?
-
Answer:
-
Suboptimal dye concentration: The concentration of the calcium indicator needs to be optimized for your specific cell type. Too low a concentration will result in a weak signal, while too high a concentration can be toxic and buffer intracellular calcium.
-
Low receptor expression: The cell line you are using may have low endogenous expression of the target muscarinic receptor. Consider using a cell line known to express the receptor of interest at higher levels or a transiently transfected system.
-
Use of Pluronic F-127: This non-ionic surfactant can aid in the dispersion of the AM ester form of the dye in your aqueous loading buffer, leading to more efficient and uniform cell loading.[15]
-
Probenecid: This anion transport inhibitor can be included in the loading and assay buffer to reduce the leakage of the de-esterified indicator out of the cell, thereby improving signal stability over time.[15]
-
Experimental Protocols
Protocol 1: this compound-Induced Tremor in Mice
-
Animal Preparation: Use male mice (e.g., C57BL/6J, 8-10 weeks old). Allow at least one week of acclimatization to the animal facility. House animals individually for at least 24 hours before the experiment to minimize stress.
-
This compound Preparation: Prepare a fresh solution of this compound sesquifumarate in sterile 0.9% saline on the day of the experiment. A typical dose to induce tremor is 0.5 mg/kg.[3]
-
Administration: Inject the this compound solution subcutaneously (s.c.) at the nape of the neck.
-
Observation: Immediately after injection, place the mouse in an individual observation cage.
-
Tremor Scoring: Observe the severity of tremors at 5, 10, and 15 minutes post-injection.[3] A common scoring system is:
-
0: No tremor
-
1: Mild, intermittent tremor
-
2: Moderate, continuous tremor
-
3: Severe, whole-body tremor affecting posture
-
-
Data Analysis: The total tremor score is the sum of the scores from the three time points. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Quantification of this compound-Induced Salivation in Mice
-
Animal and Drug Preparation: Follow steps 1 and 2 from the tremor protocol. A typical dose to induce salivation is 0.5 mg/kg (s.c.).[3]
-
Saliva Collection Preparation: Use pre-weighed cotton swabs of a standardized size.
-
Administration: Inject the this compound solution subcutaneously (s.c.).
-
Saliva Collection: At a predetermined time point (e.g., 15 minutes post-injection), gently place a pre-weighed cotton swab into the mouse's mouth for a fixed duration (e.g., 30 seconds).
-
Quantification: Immediately after collection, re-weigh the cotton swab. The difference in weight represents the amount of saliva collected.
-
Data Analysis: Express the results as the mass of saliva collected per unit time. Compare between different treatment groups using appropriate statistical tests.
Protocol 3: In Vitro Calcium Imaging with Fura-2 AM
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing a muscarinic receptor subtype) onto glass coverslips and grow to 70-80% confluency.
-
Fura-2 AM Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Cell Loading: Wash the cells once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. Establish a stable baseline fluorescence ratio (340/380).
-
This compound Stimulation: Add this compound at the desired final concentration to the imaging chamber and record the change in the 340/380 fluorescence ratio over time.
-
Data Analysis: The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration. Quantify the peak response and the area under the curve.
Visualizations
Caption: this compound M1 Receptor Signaling Pathway.
Caption: Workflow for this compound-Induced Tremor Assay.
Caption: Troubleshooting Logic for Calcium Imaging Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-M | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of this compound-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The central and peripheral effectiveness of two this compound-antagonists determined using this compound-induced tremor and salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | mAChR | 70-22-4 | Invivochem [invivochem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Neuroprotective and Antioxidant Role of this compound-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A modified method for quantitative measurements of cholinergic and adrenergic sialogogue-induced salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Overcoming Variability in the Oxotremorine-Induced Tremor Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of the oxotremorine-induced tremor model. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced tremors?
A1: this compound is a non-selective muscarinic acetylcholine receptor agonist. The tremors are primarily mediated by the activation of M2 muscarinic receptors in the central nervous system.[1] Blockade of these central M2 receptors can inhibit the tremor response.[1]
Q2: What are the most common sources of variability in this model?
A2: The most significant sources of variability include the animal species and strain, age and sex of the animals, the dose and administration route of this compound, and the method used for tremor quantification.[2][3][4][5]
Q3: How do different animal strains affect the tremor response?
A3: There are considerable inter-strain differences in sensitivity to this compound.[3] For example, in mice, strains like BALB/c have shown particular sensitivity to the effects of this compound, while C57BL and DBA/2 strains also exhibit distinct responses.[3][4][6] These differences are thought to be linked to genetic variations influencing cholinergic systems.[3]
Q4: What is the typical onset and duration of tremors following this compound administration?
A4: In rats, tremors can appear as quickly as 30 seconds after injection, reaching their maximum intensity within 5 minutes and then declining rapidly.[7] In mice, high-frequency peaks are observed within 5 minutes of administration, and the tremor profile typically returns to baseline within 30 minutes.[2]
Q5: Can this compound induce effects other than tremors?
A5: Yes, this compound is a potent cholinergic agonist and can induce a range of effects including hypothermia, salivation, lacrimation, and analgesia.[3][5][8][9] It is crucial to be aware of these concomitant effects as they can also vary between strains and may influence the behavioral assessment.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tremor intensity between subjects | Genetic Heterogeneity: Outbred stocks naturally have higher variability. | Switch to an inbred strain known to respond consistently (e.g., specific mouse strains like BALB/c, C57BL/6, or DBA/2, but be aware of their individual sensitivities).[3][4][6] |
| Age and/or Sex Differences: Hormonal cycles and age-related changes in the cholinergic system can impact the response.[4] | Use animals of the same sex and a narrow age range. Report the specific age and sex in your methodology. | |
| Inconsistent Drug Administration: Minor variations in injection volume or location (i.p. vs. s.c.) can alter absorption rates. | Ensure precise, consistent injection technique for all animals. Use the same route of administration throughout the study.[2][10] | |
| No observable tremor or very weak response | Insufficient Dose: The dose of this compound may be below the threshold for the specific strain or species being used. | Perform a dose-response study to determine the optimal dose for your specific animal model. Threshold doses for tremor are reported to be above 50 µg/kg (s.c.) in mice and 150 µg/kg (s.c.) in rats.[5] The most severe tremors in one mouse study were seen at 1.0 mg/kg.[2] |
| Low Receptor Reserve/Efficacy: The tremor response has a lower receptor reserve compared to other this compound effects like salivation or hypothermia.[8] | Consider that the specific brain region responsible for tremor in your model may have a lower density of M2 receptors or less efficient receptor-effector coupling.[8] | |
| Incorrect Muscarinic Receptor Involvement: While M2 is primary, other receptors might play a modulatory role. | The tremorogenic effects of this compound were absent in M2 receptor knockout mice, confirming the critical role of this subtype.[1] | |
| Difficulty in quantifying tremors accurately | Subjective Scoring: Observational scoring can be prone to inter-rater variability and bias. | Employ an objective, automated quantification method. Options include accelerometer-based systems or platforms with strain gauges to measure whole-body tremors.[2][11] |
| Confounding Behaviors: Normal exploratory movements can be mistaken for or mask tremors. | Allow for an acclimatization period before tremor measurement. Some quantification systems can distinguish between low-frequency exploratory movements and high-frequency tremors (around 15 Hz in mice).[2] | |
| Unexpected pharmacological interactions | Modulation by Other Neurotransmitter Systems: Adrenergic, serotonergic, and adenosine systems can influence the tremor response.[5][11][12] | Be aware that co-administered compounds targeting these systems can alter your results. For instance, β2-adrenoceptor antagonists can suppress tremors, while β2-agonists can enhance them.[11] |
Quantitative Data Summary
Table 1: this compound Dose-Response for Tremor Induction
| Species | Route | Effective Dose Range | Notes | Reference(s) |
| Mouse | i.p. | 0.5 - 5.0 mg/kg | Severe tremors observed at 1.0 mg/kg. Intensity varies greatly within this range, while frequency remains around 15 Hz. | [2] |
| Mouse | s.c. | > 50 µg/kg | Threshold dose for eliciting tremor. | [5] |
| Rat | s.c. | > 150 µg/kg | Threshold dose for eliciting tremor. | [5] |
| Rat | i.p. | 1.6 mg/kg (ED50) | Effective dose for producing tremors in 50% of animals. | [9] |
Table 2: Temporal Characteristics of this compound-Induced Tremor
| Species | Onset of Tremor | Peak Tremor | Duration | Reference(s) |
| Mouse | Within 5 minutes | Approx. 5 minutes | Returns to control levels within 30 minutes | [2] |
| Rat | Within 30 seconds | Within 5 minutes | Declines rapidly after the peak | [7] |
Experimental Protocols
Protocol 1: Standard this compound-Induced Tremor Assessment in Mice
-
Animal Selection: Use male mice of a specific inbred strain (e.g., C57BL/6) aged 8-10 weeks to minimize variability.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual observation cage for 15-30 minutes prior to injection.
-
Drug Preparation: Prepare a fresh solution of this compound sesquifumarate in saline (0.9% NaCl) on the day of the experiment. A typical dose is 0.5 mg/kg.
-
Administration: Administer the this compound solution via a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][10] Administer the vehicle (saline) to the control group.
-
Tremor Observation and Quantification:
-
Begin observation immediately after injection.
-
Method A (Observational Scoring): At 5, 10, and 15 minutes post-injection, score the severity of tremors on a predefined scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe, whole-body tremor). The sum of these scores can be used as a total tremor score.[10]
-
Method B (Automated Quantification): Place the cage on a tremor-monitoring platform equipped with a strain gauge or accelerometer.[2] Record data for 20-30 minutes post-injection. Analyze the data to determine the peak tremor frequency (around 15 Hz) and intensity, distinguishing it from low-frequency exploratory movements.[2]
-
-
Data Analysis: Compare the tremor scores or quantitative tremor intensity between the vehicle and test compound groups.
Protocol 2: Distinguishing Central vs. Peripheral Effects
-
Objective: To isolate the centrally mediated tremor effects of this compound from its peripheral cholinergic effects (e.g., salivation, lacrimation).
-
Pretreatment: 30 minutes prior to this compound administration, pretreat a group of animals with a peripherally restricted muscarinic antagonist, such as methylatropine.[11]
-
This compound Administration: Administer this compound as described in Protocol 1.
-
Observation: Observe and quantify tremors as well as peripheral signs (salivation, lacrimation). The methylatropine-pretreated group should exhibit tremors without the peripheral cholinergic side effects, confirming the central origin of the tremors.
Visualizations
Caption: A standardized workflow for the this compound tremor model.
Caption: A decision tree for troubleshooting high data variability.
Caption: Key signaling pathways that influence this compound tremors.
References
- 1. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method for quantification of tremors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetical differences in sensitivity to tremorine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent differences in cholinergic drug response in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental differences of antinociceptive effects of this compound in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or this compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional differences in receptor reserve for analogs of this compound in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonmuscarinic neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of this compound-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation by adenosine of both muscarinic M1-facilitation and M2-inhibition of [3H]-acetylcholine release from the rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxotremorine and Carbachol on Smooth Muscle Contraction: Efficacy and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used muscarinic acetylcholine receptor agonists, Oxotremorine and carbachol, in inducing smooth muscle contraction. This analysis is supported by quantitative experimental data, detailed experimental protocols, and visualizations of the underlying signaling mechanisms to aid in research and drug development.
Introduction
This compound, and its active metabolite this compound-M, and carbachol are cholinergic agonists that act on muscarinic acetylcholine receptors (mAChRs) to induce smooth muscle contraction.[1] While both are mainstays in pharmacological research, their profiles of receptor selectivity and subsequent intracellular signaling can lead to different physiological responses. Smooth muscle tissue predominantly expresses M2 and M3 muscarinic receptor subtypes, often in a ratio of approximately 4:1 (M2:M3).[1][2] The interplay between these two receptor subtypes dictates the contractile response. M3 receptors are primarily coupled to Gq/11 proteins, initiating the phosphoinositide hydrolysis pathway, while M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3][4] This guide will delve into a quantitative comparison of their effects and the experimental methodologies used to elicit these findings.
Quantitative Comparison of Efficacy and Potency
The following table summarizes the efficacy (Emax) and potency (EC50) of this compound-M and carbachol in inducing contraction in various smooth muscle tissues. These values are critical for understanding the relative strength and concentration-response relationships of these agonists.
| Agonist | Tissue | Species | Efficacy (Emax) | Potency (pD2 or -log EC50) | Reference |
| Carbachol | Ileum (longitudinal) | Mouse (Wild-Type) | 111 ± 2% | 7.0 ± 0.1 | [5] |
| Ileum (longitudinal) | Mouse (M2-KO) | 100% (relative to WT) | 6.2 ± 0.1 | [6] | |
| Ileum (longitudinal) | Mouse (M3-KO) | 69% (relative to WT) | 5.4 ± 0.1 | [6] | |
| Uterus | Mouse | - | EC50: Rightward shift in M2-KO vs WT | [7] | |
| Ileal smooth muscle cells | Guinea-pig | Gmax: 27.4 ± 1.4 nS | -log EC50: 5.12 ± 0.03 | [8] | |
| This compound-M | Ileum (M3 receptor inactivated) | Guinea-pig | Induces contraction | - | [9] |
| Bladder | Rat | Induces overactivity | - | [10] | |
| Ciliary Body | Rabbit | Partial agonist (lower Emax than carbachol) | pD2: 5.64 ± 0.08 | [11] |
Note: Emax values are often expressed relative to a standard agonist like carbachol or KCl-induced depolarization. pD2 is the negative logarithm of the EC50 value.
Muscarinic Receptor Signaling Pathways in Smooth Muscle
The contractile response of smooth muscle to muscarinic agonists is a result of a complex interplay between M2 and M3 receptor-mediated signaling pathways. The activation of M3 receptors leads to a direct increase in intracellular calcium, while M2 receptor activation contributes through inhibition of relaxation pathways and sensitization to calcium.
Caption: Muscarinic agonist signaling pathways in smooth muscle.
Detailed Experimental Protocol: In Vitro Organ Bath Assay
This protocol outlines the methodology for comparing the contractile responses of isolated smooth muscle tissue to this compound and carbachol using an isolated organ bath system.[12][13][14]
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., mouse, guinea pig) via an approved method.
-
Immediately dissect the desired smooth muscle tissue (e.g., ileum, bladder, trachea) and place it in a petri dish containing cold, oxygenated Physiological Salt Solution (PSS).
-
Carefully clean the tissue of any adhering fat or connective tissues.
-
For longitudinal muscle preparations, strips of appropriate size (e.g., 1-2 mm wide, 10-15 mm long) are prepared. For circular preparations, rings are cut.
-
Tie silk sutures to both ends of the tissue strip.
2. Organ Bath Setup:
-
The organ bath chambers should be filled with PSS and maintained at 37°C.[15]
-
The PSS should be continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain pH and oxygenation.[16]
-
One end of the tissue strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.[13]
3. Equilibration and Tensioning:
-
Allow the tissue to equilibrate in the organ bath for at least 60 minutes, with washes every 15-20 minutes.[14]
-
Apply an optimal resting tension to the tissue. This tension is predetermined for each tissue type to ensure maximal contractile response.
4. Viability and Control Response:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[16]
-
Wash the tissue multiple times to return to baseline tension.
5. Cumulative Concentration-Response Curves:
-
Once a stable baseline is achieved, add the first agonist (e.g., carbachol) to the organ bath in a cumulative manner, starting from a low concentration and increasing in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to reach a stable contractile plateau at each concentration before adding the next.
-
After the maximum response is achieved, wash the tissue extensively until it returns to the baseline.
-
Repeat the process for the second agonist (e.g., this compound). The order of agonist addition should be randomized between experiments.
6. Data Analysis:
-
The contractile force is recorded using a data acquisition system.
-
The response at each agonist concentration is expressed as a percentage of the maximum response to the reference agonist or KCl.
-
Concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated using non-linear regression analysis.
Caption: In vitro organ bath experimental workflow.
Conclusion
Both this compound and carbachol are effective in inducing smooth muscle contraction through the activation of muscarinic receptors. Carbachol generally acts as a full agonist at both M2 and M3 receptors, leading to robust contractions across various smooth muscle types. This compound can exhibit partial agonism in some tissues and its effects are also mediated by both M2 and M3 receptors.[11] The choice between these agonists in a research setting will depend on the specific scientific question being addressed, including the desire to probe the differential roles of M2 and M3 receptor subtypes in smooth muscle physiology and pathophysiology. The provided data and protocols serve as a foundational resource for designing and interpreting such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dmt.dk [dmt.dk]
- 13. reprocell.com [reprocell.com]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Validating Oxotremorine Binding Affinity: A Comparative Guide Using Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the muscarinic acetylcholine receptor agonist, Oxotremorine, with other key muscarinic ligands. The data presented is supported by experimental protocols for radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions. This document aims to be an objective resource for the evaluation and selection of appropriate pharmacological tools for research and drug development in the context of the cholinergic system.
Quantitative Comparison of Muscarinic Receptor Ligands
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) for this compound and other selected muscarinic agonists and antagonists across the five human muscarinic receptor subtypes (M1-M5). This data has been compiled from various radioligand binding studies. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell preparation, buffer composition).
| Ligand | Type | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Agonist | ~1-10 | ~1-10 | ~10-100 | ~1-10 | Data not readily available |
| Carbachol | Agonist | ~6,500 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Pilocarpine | Agonist | 640[1] | 560[1] | 1610[1] | >10,000 | Data not readily available |
| Atropine | Antagonist | 1.27[2] | 3.24[2] | 2.21[2] | 0.77[2] | 2.84[2] |
| N-methylscopolamine (NMS) | Antagonist | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
Note: The Ki values for this compound and N-methylscopolamine are presented as approximate ranges due to variability across different studies. Specific values should be determined under consistent experimental conditions for direct comparison.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for muscarinic receptors.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd.
-
Test Compound: this compound or other unlabeled ligands of interest, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist such as Atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare a working solution of the radioligand, [³H]-NMS, in Assay Buffer at a concentration of approximately its Kd for the target receptor (typically in the low nM range).
-
Thaw the frozen cell membrane aliquots on ice and dilute them in Assay Buffer to a final protein concentration optimized for the assay (e.g., 10-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate, performed in triplicate):
-
Total Binding: Add Assay Buffer, the [³H]-NMS working solution, and the diluted cell membranes to designated wells.
-
Non-specific Binding (NSB): Add the high-concentration Atropine solution, the [³H]-NMS working solution, and the diluted cell membranes to designated wells.
-
Competitive Binding: Add each dilution of the test compound, the [³H]-NMS working solution, and the diluted cell membranes to the remaining wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials and add the scintillation cocktail.
-
Allow the filters to soak in the cocktail for several hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the average CPM from the NSB wells from the average CPM of the total binding and competitive binding wells.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the radioligand binding assay workflow and the signaling pathways of muscarinic acetylcholine receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
A Comparative Analysis of Oxotremorine's Effects Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Oxotremorine, a potent muscarinic acetylcholine receptor agonist, across various animal strains. By presenting objective comparisons of its performance supported by experimental data, this document aims to assist researchers in selecting the appropriate animal models and understanding the nuanced, strain-dependent effects of this compound.
This compound is widely used in neuroscience research to study the role of the cholinergic system in a variety of physiological and behavioral processes, including learning, memory, motor control, and analgesia. Its effects are primarily mediated through the activation of muscarinic acetylcholine receptors, with a high affinity for the M1 subtype. However, the response to this compound can vary significantly between different animal strains, highlighting the importance of genetic background in drug sensitivity and response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in different inbred mouse strains.
Table 1: Analgesic Effects of this compound in C57BL/6 and DBA/2 Mice
| Strain | Age (days) | This compound Dose (mg/kg) | Analgesic Effect (Measure) | Reference |
| C57BL/6 | 30 | 0.0025 - 0.01 | Dose-dependent analgesia | [1] |
| 60 | 0.0025 - 0.01 | Decreased analgesic response compared to 30-day-old mice | [1] | |
| 180 | 0.0025 - 0.005 | Analgesic effect similar to DBA/2 mice of the same age | [2] | |
| DBA/2 | 30 | 0.0025 - 0.01 | More effective than in C57BL/6 mice | [1] |
| 60 | 0.0025 - 0.01 | Maintained analgesic response | [1] | |
| 180 | 0.0025 - 0.005 | Analgesic effect similar to C57BL/6 mice of the same age | [2] |
Table 2: Effects of this compound on Inhibitory Avoidance Memory in C57BL/6 and DBA/2 Mice
| Strain | This compound Dose (mg/kg) | Effect on Memory Retention | Reference |
| C57BL/6 | 0.005 - 0.04 | Dose-dependent facilitation of memory retention | [3] |
| DBA/2 | 0.005 - 0.04 | More pronounced facilitation of memory retention than in C57BL/6 mice | [3] |
Table 3: Effects of this compound on Repetitive Behaviors in BTBR T+tf/J and C57BL/6J Mice
| Strain | Treatment | Self-Grooming (seconds) | Marbles Buried (number) | Locomotor Activity (line crosses) | Reference |
| C57BL/6J | Vehicle | ~20 | ~3 | No significant change | [4] |
| This compound (0.001 mg/kg) | No significant effect | No significant effect | No significant change | [4] | |
| This compound (0.01 mg/kg) | Tended to increase | No significant effect | Significantly reduced | [4] | |
| BTBR T+tf/J | Vehicle | ~180 | ~10 | No significant change | [4] |
| This compound (0.001 mg/kg) | Reduced | Reduced to ~7 | No significant effect | [4] | |
| This compound (0.01 mg/kg) | Significantly reduced to ~90 | Reduced to ~3 | No significant effect | [4] |
Table 4: Sensitivity to this compound-Induced Effects in Long-Sleep (LS) and Short-Sleep (SS) Mice
| Strain | Effect Measured | Sensitivity to this compound | Reference |
| LS | General effects (ip injection) | More sensitive | [5] |
| SS | Increased sensitivity to ethanol (hypnotic effects) | More sensitive to this compound-induced increase in sensitivity | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Assessment of this compound-Induced Analgesia
-
Animals: Male C57BL/6 and DBA/2 mice at different ages (e.g., 30, 60, and 180 days old).[1][2]
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.0025 to 0.01 mg/kg.[1]
-
Analgesia Assay (Hot-Plate Test):
-
A hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
A baseline latency is determined for each mouse before drug administration.
-
Following this compound injection, the hot-plate test is repeated at specific time intervals (e.g., 15, 30, and 60 minutes) to assess the time course of the analgesic effect.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Protocol 2: One-Trial Inhibitory Avoidance Task
-
Animals: Male C57BL/6 and DBA/2 mice.[3]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition Trial):
-
Each mouse is placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a brief, mild foot shock (e.g., 0.2 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed from the apparatus.
-
-
Drug Administration: Immediately after the acquisition trial, mice are injected i.p. with either saline (control) or this compound at doses ranging from 0.005 to 0.04 mg/kg.[3]
-
Testing (Retention Trial):
-
24 hours after the training trial, the mouse is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded, with a maximum cut-off time (e.g., 300 seconds).
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as improved memory of the aversive experience.
Protocol 3: Assessment of Repetitive Behaviors
-
Animals: Male BTBR T+tf/J and C57BL/6J mice.[4]
-
Drug Administration: Mice receive an i.p. injection of saline or this compound (0.001 or 0.01 mg/kg) 30 minutes before testing.[4]
-
Marble Burying Test:
-
A standard mouse cage is filled with 5 cm of bedding.
-
Twenty-four glass marbles are evenly spaced on the surface of the bedding.
-
Each mouse is placed in the cage for 30 minutes.
-
The number of marbles that are at least two-thirds buried is counted at the end of the session.
-
-
Self-Grooming Test:
-
Each mouse is placed in a clean, empty standard mouse cage.
-
The behavior of the mouse is videotaped for a 10-minute period.
-
The total time spent engaged in self-grooming behavior is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: The number of buried marbles and the total time spent grooming are compared between strains and treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for cross-validation of this compound effects.
References
- 1. Developmental differences of antinociceptive effects of this compound in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related cholinergic drug effects on analgesia in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on inhibitory avoidance behaviour in two inbred strains of mice: interaction with 5-methoxy-NN-dimethyltriptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment reduces repetitive behaviors in BTBR T+ tf/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of sensitivity to this compound and muscarinic receptors in LS and SS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central muscarinic cholinergic influences on ethanol sensitivity in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxotremorine and its Analog Oxotremorine M: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the muscarinic acetylcholine receptor agonists, Oxotremorine and its N-methyl quaternary analog, this compound M. This document outlines their key pharmacological differences, supported by experimental data, and provides detailed protocols for relevant assays.
This compound and this compound M are potent, non-selective agonists of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors integral to a wide array of physiological functions.[1][2] While structurally similar, a key distinction lies in their chemical nature: this compound is a tertiary amine capable of crossing the blood-brain barrier, whereas this compound M is a quaternary ammonium salt, largely restricted to the periphery. This fundamental difference dictates their primary applications in research, with this compound being a tool to study central nervous system effects and this compound M for peripheral actions.[2]
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and this compound M at the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 7.3 | 7.8 | 7.5 | 7.6 | 7.4 |
| This compound M | 8.1 | 8.5 | 8.2 | 8.3 | Not Reported |
Table 1: Comparative Binding Affinities (pKi) of this compound and this compound M for Muscarinic Receptor Subtypes. This table presents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of each compound for the M1-M5 receptors. Higher pKi values denote greater binding affinity. Data is compiled from various sources and should be considered representative.
| Compound | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |
| This compound | 6.9 | 7.4 | 7.1 | 7.2 | Not Reported |
| This compound M | 7.6 | 8.0 | 7.8 | 7.9 | Not Reported |
Table 2: Comparative Functional Potencies (pEC50) of this compound and this compound M. This table shows the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of each compound in functional assays for the M1-M5 receptors. Higher pEC50 values indicate greater potency. Data is compiled from various sources and should be considered representative.
Beyond Muscarinic Receptors: Differentiating Activities
A critical distinction between the two analogs is the reported activity of this compound M at other receptor systems. Research has demonstrated that this compound M can potentiate NMDA receptors through both muscarinic receptor-dependent and -independent mechanisms.[3] Furthermore, it has been shown to have direct agonistic activity at nicotinic acetylcholine receptors (nAChRs).[4] These off-target activities are crucial considerations in experimental design and data interpretation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades initiated by muscarinic receptor activation and a generalized workflow for assessing agonist pharmacology.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for key assays used in the characterization of muscarinic agonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
- Cell membranes expressing the muscarinic receptor subtype of interest.
- Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Test compounds (this compound, this compound M).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound or vehicle.
- Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the filter plates.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plates and add scintillation fluid to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
- Calculate the Ki value from the IC50 (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the receptor, providing an indication of agonist efficacy.
1. Materials:
- Cell membranes expressing the muscarinic receptor subtype of interest.
- [³⁵S]-GTPγS.
- Test compounds (this compound, this compound M).
- GDP.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- 96-well filter plates.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.
- Pre-incubate the plate at 30°C for a short period.
- Initiate the reaction by adding [³⁵S]-GTPγS.
- Incubate at 30°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by rapid filtration through the filter plates.
- Wash the filters with ice-cold wash buffer.
- Dry the filter plates and add scintillation fluid.
- Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
- Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
- Plot the concentration-response curve to determine the EC50 and Emax values.
Calcium Flux Assay
This assay is particularly useful for M1, M3, and M5 receptors, which couple to Gq/11 and lead to an increase in intracellular calcium.
1. Materials:
- Whole cells expressing the muscarinic receptor subtype of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds (this compound, this compound M).
- 96- or 384-well black, clear-bottom plates.
- Fluorescence plate reader with an injection system.
2. Procedure:
- Plate the cells in the microplates and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Inject the test compounds at various concentrations.
- Immediately begin recording the fluorescence intensity over time.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
Conclusion
This compound and this compound M, while both potent non-selective muscarinic agonists, exhibit critical differences that are paramount for their application in research. The ability of this compound to penetrate the central nervous system makes it an invaluable tool for studying the role of muscarinic receptors in neurological processes. Conversely, the peripheral restriction of this compound M allows for the specific investigation of peripheral muscarinic functions. Furthermore, the off-target activities of this compound M at NMDA and nicotinic receptors must be carefully considered when interpreting experimental results. The provided data and protocols offer a foundation for the rigorous and comparative pharmacological characterization of these and other muscarinic receptor ligands.
References
- 1. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of Muscarinic Receptor Activation: A Comparative Analysis of Oxotremorine and Other Agonists
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how various muscarinic agonists modulate downstream signaling is paramount for the rational design of selective and effective therapeutics. This guide provides an objective comparison of the signaling pathways activated by the non-selective muscarinic agonist Oxotremorine versus other commonly used agonists, supported by experimental data and detailed methodologies.
Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them a key target for a wide range of medical conditions. While many agonists target these receptors, they do not all elicit the same cellular responses. The concept of "biased agonism" or "functional selectivity" has emerged to describe how different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This guide delves into the signaling signature of this compound in comparison to other muscarinic agonists, highlighting its differential effects on G protein activation and β-arrestin recruitment.
Comparative Analysis of Agonist-Induced Signaling
The functional outcomes of muscarinic agonist binding are diverse and dependent on the specific G protein subtypes (Gq/11, Gi/o, Gs) or β-arrestin pathways engaged by the activated receptor. This compound, a potent and non-selective muscarinic agonist, is widely used as a research tool to study cholinergic systems.[1] However, its signaling profile exhibits notable differences when compared to other agonists such as carbachol, pilocarpine, and xanomeline.
G Protein-Coupled Signaling: A Look at Intracellular Calcium Mobilization
Activation of M1, M3, and M5 muscarinic receptors typically leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC) and results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations. The potency (pEC50) and efficacy (Emax) of various muscarinic agonists in eliciting this calcium response provide a quantitative measure of their ability to activate Gq/11-mediated signaling.
A comparative study on human muscarinic receptors (hM1-hM5) revealed distinct profiles for carbachol, this compound, pilocarpine, and xanomeline in inducing intracellular calcium responses.[2]
| Agonist | Receptor | pEC50 | Emax (Emission Ratio) |
| Carbachol | hM1 | 6.92 ± 0.07 | 2.04 ± 0.08 |
| hM2 | 6.71 ± 0.05 | 2.26 ± 0.09 | |
| hM3 | 6.80 ± 0.06 | 2.20 ± 0.09 | |
| hM4 | 6.65 ± 0.07 | 2.06 ± 0.08 | |
| hM5 | 6.81 ± 0.05 | 1.85 ± 0.07 | |
| This compound | hM1 | 7.33 ± 0.06 | 1.65 ± 0.05 |
| hM2 | 7.19 ± 0.05 | 1.71 ± 0.06 | |
| hM3 | 7.33 ± 0.05 | 1.68 ± 0.06 | |
| hM4 | 7.17 ± 0.06 | 1.64 ± 0.05 | |
| hM5 | 7.29 ± 0.05 | 1.62 ± 0.05 | |
| Pilocarpine | hM1 | 7.02 ± 0.05 | 1.65 ± 0.05 |
| hM2 | 6.95 ± 0.07 | 1.66 ± 0.05 | |
| hM3 | 6.97 ± 0.05 | 1.68 ± 0.06 | |
| hM4 | 7.15 ± 0.07 | 1.60 ± 0.05 | |
| hM5 | 7.00 ± 0.05 | 1.56 ± 0.05 | |
| Xanomeline | hM1 | 7.1 ± 0.1 | 1.94 ± 0.08 |
| hM2 | 7.1 ± 0.1 | 1.42 ± 0.04 | |
| hM3 | 7.1 ± 0.1 | 1.78 ± 0.06 | |
| hM4 | 7.1 ± 0.1 | 1.70 ± 0.06 | |
| hM5 | 7.1 ± 0.1 | 1.37 ± 0.04 | |
| Table 1: Potency (pEC50) and efficacy (Emax) of muscarinic agonists on intracellular calcium response across human muscarinic receptor subtypes. Data adapted from a study by Šantrůčková et al. (2014).[2][3] |
From this data, it is evident that while this compound generally displays high potency across all muscarinic receptor subtypes, its efficacy in eliciting a maximal calcium response is lower than that of the full agonist carbachol.[2][3] This suggests that this compound may act as a partial agonist in this pathway compared to carbachol.
β-Arrestin Recruitment: An Alternative Signaling Arm
Beyond G protein-mediated signaling, agonist-bound GPCRs can also recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. Biased agonists may preferentially activate G protein signaling over β-arrestin recruitment, or vice versa, leading to distinct cellular outcomes.
Studies have shown that pilocarpine, in contrast to carbachol and this compound-M, can act as a biased agonist at the M3 receptor, favoring the β-arrestin pathway.[4][5] While pilocarpine was less potent at inducing calcium mobilization via the M3 receptor, it was able to stimulate ERK1/2 phosphorylation, a downstream effect that can be mediated by β-arrestin.[4][5] This highlights that different agonists can stabilize receptor conformations that have varying capacities to engage with G proteins and β-arrestins.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams illustrate the canonical Gq-protein signaling pathway, the β-arrestin recruitment pathway, and the workflows for key experimental assays.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.[6][7]
-
Cell Membrane Preparation:
-
Culture cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), GDP (to a final concentration of 10 µM), cell membranes (10-20 µg protein), and varying concentrations of the muscarinic agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET is a proximity-based assay that measures the interaction between two proteins in live cells.[8][9][10]
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with two plasmids: one encoding the muscarinic receptor of interest fused to a Renilla luciferase (Rluc) donor, and another encoding β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Plate the transfected cells in a 96-well white, clear-bottom microplate and culture for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate, coelenterazine h (final concentration 5 µM), to each well.
-
Immediately after adding the substrate, add varying concentrations of the muscarinic agonist.
-
Measure the luminescence signal at two wavelengths simultaneously using a microplate reader equipped with two filters: one for the Rluc emission (~480 nm) and one for the YFP emission (~530 nm).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the YFP acceptor to the light intensity emitted by the Rluc donor. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the receptor.
-
Phosphoinositide Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, the downstream products of PLC activation, following stimulation of Gq/11-coupled receptors.[11][12]
-
Cell Labeling:
-
Plate cells expressing the muscarinic receptor of interest in a multi-well plate.
-
Incubate the cells overnight in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of the muscarinic agonist for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Neutralize the cell extracts and separate the inositol phosphates from other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Conclusion
The downstream signaling pathways activated by muscarinic agonists are not uniform. This compound, while a potent non-selective agonist, exhibits distinct efficacy profiles compared to other agonists like carbachol and pilocarpine. The choice of agonist in research and therapeutic development should be guided by a thorough understanding of their potential for biased agonism. The experimental protocols detailed in this guide provide a framework for quantitatively assessing these differences, enabling a more nuanced understanding of muscarinic receptor pharmacology and facilitating the development of next-generation therapeutics with improved selectivity and reduced side effects.
References
- 1. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potency and efficacy of agonists carbachol, this compound, pilocarpine and xanomeline of intracellular calcium response. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monitoring agonist-promoted conformational changes of β-arrestin in living cells by intramolecular BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Behavioral Effects: Oxotremorine and Arecoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the behavioral effects of two widely studied muscarinic acetylcholine receptor agonists: Oxotremorine and Arecoline. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and neuroscience.
Introduction to the Compounds
This compound and arecoline are both potent cholinergic agents that act as agonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological and cognitive processes.[2][3] While both compounds are used to study the cholinergic system, they exhibit distinct pharmacological profiles and behavioral effects. Arecoline is a naturally occurring alkaloid found in the areca nut, while this compound is a synthetic compound.[1]
Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling
This compound and arecoline exert their effects by binding to and activating muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and downstream signaling cascades.[2][3] M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.
Muscarinic Acetylcholine Receptor Signaling Pathways
Head-to-Head Comparison of Behavioral Effects
The following tables summarize the quantitative data on the behavioral effects of this compound and arecoline from various preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, animal strains, and routes of administration across different studies.
Table 1: Effects on Motor Function
| Behavioral Endpoint | This compound | Arecoline | Animal Model | Route of Admin. | Reference |
| Tremor Induction | Threshold dose: >50 µg/kg | Effective doses: 1-30 mg/kg | Mice/Rats | SC/IP | [4][5] |
| Salivation | Threshold dose: >75 µg/kg | No specific ED50 found, but induces salivation | Mice | SC | [4] |
| Motor Coordination (Rotarod) | Dose-dependent impairment | Dose-dependent impairment | Mice/Rats | IP | [6] |
| Locomotor Activity | Dose-dependent decrease | Dose-dependent decrease | Mice | IP | [6] |
Table 2: Effects on Cognition
| Behavioral Endpoint | This compound | Arecoline | Animal Model | Route of Admin. | Reference |
| Passive Avoidance | Facilitates memory retention (0.005-0.04 mg/kg) | Enhances memory | Mice | IP | [7][8] |
| Spatial Memory (Y-Maze) | Improves performance | Improves performance | Mice | IP | [9][10] |
| Spatial Learning & Memory (Morris Water Maze) | Reverses scopolamine-induced deficits | Reverses scopolamine-induced deficits | Mice/Rats | IP | [11] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate the replication and interpretation of the cited data.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Apparatus: A rotating rod apparatus with adjustable speed.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Mice are placed on the stationary rod for a short period. Then, the rod is set to a slow, constant speed (e.g., 4 rpm) for a few minutes.
-
Testing: The rod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded for each mouse. A trial is typically terminated if the mouse falls off or remains on the rod for a predetermined maximum time (e.g., 300 seconds).
-
Data Analysis: The average latency to fall across multiple trials is calculated for each experimental group.
Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acclimation: Animals are handled and acclimated to the testing room for several days before the experiment.
-
Acquisition Phase (Learning):
-
Mice are released into the pool from different starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded.[11]
-
If a mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
This is repeated for several trials per day over several consecutive days.
-
-
Probe Trial (Memory):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed.
Passive Avoidance Test for Fear-Motivated Memory
Objective: To assess learning and memory based on a negative stimulus.
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
Procedure:
-
Training:
-
A mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Testing (e.g., 24 hours later):
-
The mouse is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded.
-
-
Data Analysis: An increased latency to enter the dark compartment during the testing phase is indicative of memory retention of the aversive experience.[7][8]
General Experimental Workflow
Summary and Conclusion
Both this compound and arecoline are valuable pharmacological tools for investigating the role of the muscarinic cholinergic system in behavior. This compound appears to be more potent in inducing classic cholinergic motor effects like tremor and salivation at lower doses compared to arecoline.[4] Both compounds have been shown to modulate cognitive processes, often improving memory in various tasks. However, the precise dose-response relationships and the full spectrum of their behavioral effects can vary depending on the specific experimental conditions. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound and designing experiments to further elucidate the nuanced roles of muscarinic receptor subtypes in health and disease.
References
- 1. Regulation of brain acetylcholine concentration by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central muscarinic receptors and male rat sexual behavior: facilitation by this compound but not arecoline or pilocarpine in methscopolamine pretreated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-dependent differences in cholinergic drug response in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on inhibitory avoidance behaviour in two inbred strains of mice: interaction with 5-methoxy-NN-dimethyltriptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and physostigmine on the inhibitory avoidance impairment produced by amitriptyline in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study on the Memory-Enhancing Actions of Oral Renin-Angiotensin System Altering Drugs in Scopolamine-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study on the Memory-Enhancing Actions of Oral Renin-Angiotensin System Altering Drugs in Scopolamine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of Oxotremorine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxotremorine with other key muscarinic agonists. By presenting supporting experimental data and detailed methodologies, we aim to facilitate an informed evaluation of this compound's translational relevance in neuroscience research and beyond.
This compound, a potent, non-selective muscarinic acetylcholine receptor agonist, has long served as a valuable research tool to investigate the role of the cholinergic system in various physiological and pathological processes. Its ability to cross the blood-brain barrier and mimic the effects of acetylcholine has made it instrumental in preclinical models of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. However, its lack of subtype selectivity presents a significant hurdle for its direct therapeutic application, leading to a range of dose-limiting side effects. This guide compares the in vitro and in vivo pharmacological properties of this compound with other notable muscarinic agonists—Xanomeline, Pilocarpine, and Carbachol—to provide a clearer perspective on its utility and limitations in translational research.
Comparative Pharmacology of Muscarinic Agonists
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and selected alternative muscarinic agonists across the five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | ~1.6 | ~1.0 | ~2.5 | ~1.3 | ~3.2 | [1] |
| Xanomeline | ~2.5 | ~10 | ~5.0 | ~2.0 | ~4.0 | [2][3] |
| Pilocarpine | ~7,943 | ~10,000 | ~30,000 | ~12,589 | ~20,000 | [4][5] |
| Carbachol | ~2,512 | ~1,259 | ~1,585 | ~1,000 | ~1,995 | [6] |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy (EC50, nM and Emax, % of Carbachol)
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | M1 | Phosphoinositide Hydrolysis | ~100 | Intermediate | [7] |
| Xanomeline | M1 | Microphysiometry | ~32 | 75 | [8][9] |
| M2 | Microphysiometry | ~200 | 70 | [8][9] | |
| M3 | Microphysiometry | ~50 | 100 | [8][9] | |
| M4 | Microphysiometry | ~40 | 100 | [8][9] | |
| M5 | Microphysiometry | ~100 | 70 | [8][9] | |
| Pilocarpine | M1 | Phosphoinositide Turnover | 18,000 | 35 | [10] |
| M2 | low-Km GTPase | 4,500 | 50 | [10] | |
| Carbachol | M1 | Phosphoinositide Hydrolysis | ~37,000 | 100 | [11] |
Note: EC50 and Emax values are dependent on the specific cell line and functional assay used. Lower EC50 values indicate higher potency.
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).[12]
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and other muscarinic agonists.
-
Non-specific binding control: Atropine (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of atropine is added.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of this compound-Induced Catalepsy in Mice
Objective: To evaluate the cataleptic effects of this compound, a measure of central muscarinic M1 receptor stimulation.[13][14]
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound sesquifumarate salt.
-
Saline solution (0.9% NaCl).
-
Catalepsy bar apparatus: a horizontal wooden or metal bar (e.g., 0.5 cm in diameter) elevated approximately 4-5 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Catalepsy Testing: At a predetermined time after injection (e.g., 30 minutes), gently place the mouse's forepaws on the elevated bar.
-
Measurement: Start the stopwatch immediately and measure the time (in seconds) the mouse remains in this immobile posture. The trial ends when the mouse removes one or both forepaws from the bar or after a maximum cutoff time (e.g., 180 seconds) is reached.
-
Data Analysis: Record the latency to movement for each mouse. Compare the catalepsy scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Measurement of Pilocarpine-Induced Salivation in Mice
Objective: To quantify the peripheral muscarinic (primarily M3) receptor-mediated secretomotor response by measuring saliva production.[15][16][17]
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Pilocarpine hydrochloride.
-
Saline solution (0.9% NaCl).
-
Pre-weighed cotton swabs or filter paper discs.
-
Microcentrifuge tubes.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Precision balance.
Procedure:
-
Baseline: Lightly anesthetize the mouse. Carefully place a pre-weighed cotton swab into the mouse's oral cavity for a short period (e.g., 30 seconds) to collect baseline saliva. Remove the swab and place it in a pre-weighed microcentrifuge tube.
-
Drug Administration: Administer Pilocarpine (e.g., 1-5 mg/kg) or saline via i.p. injection.
-
Saliva Collection: At a specific time point after injection (e.g., 5-15 minutes), place a new pre-weighed cotton swab into the oral cavity for a defined period (e.g., 2 minutes) to collect the stimulated saliva.
-
Measurement: Immediately after collection, place the saliva-containing swab into its corresponding pre-weighed microcentrifuge tube and weigh it. The difference in weight represents the amount of saliva collected.
-
Data Analysis: Calculate the net saliva production by subtracting the baseline saliva weight from the stimulated saliva weight. Express the results as mg of saliva per gram of body weight. Compare the saliva production between the different treatment groups using appropriate statistical methods.
Conclusion
This compound remains a cornerstone for fundamental research into the cholinergic system. Its non-selective nature, while a limitation for therapeutic development, provides a broad-spectrum activation of muscarinic receptors, making it a powerful tool for elucidating the overall physiological roles of this system. The comparative data presented in this guide highlight the distinct pharmacological profiles of different muscarinic agonists. For instance, Xanomeline's preference for M1/M4 subtypes has positioned it as a lead compound in the development of novel antipsychotics.[2][3] In contrast, Pilocarpine's peripheral actions are harnessed for treating conditions like glaucoma and dry mouth.
The translational relevance of findings from this compound research, therefore, lies in its ability to provide a foundational understanding of muscarinic receptor function and to validate preclinical models of disease. By carefully considering its pharmacological properties in comparison to more selective agents, researchers can better design experiments that dissect the contributions of individual muscarinic receptor subtypes and pave the way for the development of more targeted and effective therapeutics. The detailed protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring data robustness and reproducibility across different laboratories.
References
- 1. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalepsy test (Bar test) [protocols.io]
- 14. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Oxotremorine
Oxotremorine, a potent muscarinic acetylcholine receptor agonist, requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1] As a cholinergic agonist, it can elicit significant physiological effects even at low concentrations.[2][3] Adherence to established protocols is therefore not merely a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the particular form of this compound being used (e.g., this compound M iodide, this compound sesquifumarate salt). Different salt forms may have significantly different hazard classifications. For instance, the SDS for this compound sesquifumarate salt indicates it is "Fatal if swallowed, in contact with skin or if inhaled," necessitating stringent containment measures.[4] In contrast, the SDS for this compound M (iodide) does not classify the substance as hazardous under the Globally Harmonized System (GHS).[5] Given this variability, a conservative approach that treats all forms of this compound as highly toxic is recommended.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
In cases of potential aerosol generation, a respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed through a certified hazardous waste program.[6] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[6][7]
-
Waste Identification and Segregation:
-
Containerization:
-
Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.
-
For grossly contaminated items, double-bagging in clearly labeled, sealed bags within the hazardous waste container is recommended.
-
-
Empty Container Management:
-
An "empty" container that held this compound may still contain hazardous residue.
-
It is best practice to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash, if permitted by your institution's policies.[6]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled this compound waste.[10]
-
Do not attempt to transport hazardous waste off-site yourself.
-
Quantitative Data Summary: Regulatory and Safety Thresholds
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [10] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [10] |
| Maximum Container Weight | 15 kg | [7] |
| Opened Container Disposal Timeline | Within 6 months | [6] |
| Unopened Container Disposal Timeline | Within 1 year | [6] |
Experimental Workflow for this compound Disposal
Caption: A workflow diagram illustrating the key stages of proper this compound disposal.
Signaling Pathway for Safe Chemical Handling Decision-Making
Caption: A decision-making diagram for the safe disposal of laboratory chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nurseslabs.com [nurseslabs.com]
- 3. rnpedia.com [rnpedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling and Disposal of Oxotremorine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Oxotremorine. Adherence to these protocols is essential for ensuring personal safety and proper disposal of this potent research chemical.
This compound and its salts are classified as highly toxic substances. The Global Harmonized System (GHS) classifies this compound M as acutely toxic via oral, dermal, and inhalation routes, with hazard statements indicating it is fatal if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent safety measures are mandatory during handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of potential exposure risk.
| Risk Level | Required Personal Protective Equipment (PPE) | NIOSH Category Analogy |
| Low Risk | Single pair of chemotherapy-rated gloves. | Universal (Green) |
| (Handling intact, sealed containers) | Lab coat or gown. | |
| Safety glasses. | ||
| Moderate Risk | Double pair of chemotherapy-rated gloves. | Low (Yellow) / Moderate (Orange) |
| (Weighing, preparing solutions) | Impermeable gown. | |
| Face shield and safety glasses or goggles. | ||
| Use of a certified chemical fume hood is mandatory. | ||
| High Risk | Double pair of chemotherapy-rated gloves. | High (Red) |
| (Potential for aerosolization, spill cleanup) | Impermeable gown. | |
| Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR). | ||
| Shoe covers. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of solid this compound and its solutions.
-
Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood before introducing the this compound container.
2. Weighing and Solution Preparation:
-
Don the appropriate PPE for moderate-risk activities.
-
Carefully open the primary container of this compound inside the chemical fume hood.
-
Use a dedicated spatula to weigh the desired amount of the solid compound onto a weigh boat. Avoid creating dust.
-
Transfer the weighed solid to a suitable container for dissolution.
-
Slowly add the desired solvent, such as Dimethyl sulfoxide (DMSO), to dissolve the solid.[2][3]
-
Cap the container securely and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Experimental Use:
-
All procedures involving the administration of this compound to cell cultures or animals must be conducted within a chemical fume hood or other appropriate containment device.
-
Use precision dispensing tools (e.g., calibrated pipettes) to handle solutions.
-
Avoid any direct contact with the skin, eyes, or clothing.
4. Decontamination:
-
All non-disposable equipment that has come into contact with this compound must be decontaminated. A common procedure involves washing with a suitable laboratory detergent and copious amounts of water. Check institutional guidelines for specific decontamination procedures.
-
Wipe down the work surface of the chemical fume hood with a decontaminating solution after each use.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound Solutions | Collect in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (disposable) | Place all contaminated disposable items (e.g., gloves, bench paper, pipette tips, vials) in a designated hazardous waste bag or container. |
| Contaminated Labware (reusable) | Decontaminate as described in the operational plan. If decontamination is not feasible, dispose of as hazardous waste. |
General Disposal Guidance:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific guidance.
Experimental Context: Muscarinic Acetylcholine Receptor Agonism
This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[4][5][6] These G protein-coupled receptors are involved in a wide range of physiological functions. The binding of this compound to these receptors mimics the action of the endogenous neurotransmitter acetylcholine, leading to the activation of downstream signaling pathways.
Below is a generalized signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are primary targets of this compound.
Caption: Generalized Gq-coupled muscarinic receptor signaling pathway activated by this compound.
The following diagram illustrates a logical workflow for the safe handling of this compound in a typical laboratory experiment.
Caption: Experimental workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Investigation of the mechanism of action of this compound on the guinea-pig isolated ileum preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
